molecular formula C15H12O7 B12379788 Luteolin monohydrate CAS No. 6113-16-2

Luteolin monohydrate

Cat. No.: B12379788
CAS No.: 6113-16-2
M. Wt: 304.25 g/mol
InChI Key: JGMZBVVOXURYRU-UHFFFAOYSA-N
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Description

Luteolin monohydrate is a useful research compound. Its molecular formula is C15H12O7 and its molecular weight is 304.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6113-16-2

Molecular Formula

C15H12O7

Molecular Weight

304.25 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one;hydrate

InChI

InChI=1S/C15H10O6.H2O/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7;/h1-6,16-19H;1H2

InChI Key

JGMZBVVOXURYRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O.O

Origin of Product

United States

Foundational & Exploratory

Luteolin Monohydrate: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin, a naturally occurring flavonoid found in a variety of plants, has garnered significant attention in oncology research for its potent anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which luteolin monohydrate exerts its effects on cancer cells. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the signaling pathways, experimental validation, and quantitative data associated with luteolin's anti-neoplastic activity.

Core Mechanisms of Action

This compound combats cancer through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting metastasis. These effects are orchestrated through the modulation of several key intracellular signaling pathways.

Induction of Apoptosis

Luteolin triggers apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

  • Intrinsic Pathway: Luteolin disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1][2] This event activates a cascade of caspase proteins, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[3] A key aspect of this process is the regulation of the Bcl-2 family of proteins. Luteolin upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.[1][3][4][5]

  • Extrinsic Pathway: Luteolin enhances the expression of death receptors, such as DR5, on the surface of cancer cells.[6] The binding of ligands to these receptors initiates a signaling cascade that activates caspase-8, which in turn can activate caspase-3, converging with the intrinsic pathway to execute apoptosis.[7]

Cell Cycle Arrest

Luteolin can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, most commonly the G1/S and G2/M transitions.[2][8] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. Luteolin has been shown to decrease the levels of cyclins (such as Cyclin D1 and Cyclin B1) and cyclin-dependent kinases (CDKs), while increasing the expression of CDK inhibitors like p21.[2][3][9]

Inhibition of Metastasis

The spread of cancer cells to distant organs, or metastasis, is a major cause of cancer-related mortality. Luteolin has demonstrated the ability to inhibit this process through several mechanisms:

  • Inhibition of Matrix Metalloproteinases (MMPs): Luteolin downregulates the expression and activity of MMPs, particularly MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, a crucial step for cancer cell invasion.[6][10]

  • Suppression of Epithelial-to-Mesenchymal Transition (EMT): Luteolin can reverse or inhibit EMT, a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. It achieves this by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers.[1]

  • Inhibition of Angiogenesis: Luteolin can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis. It does so by reducing the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[1][10][11][12]

Key Signaling Pathways Modulated by Luteolin

The anti-cancer effects of luteolin are mediated by its ability to interfere with critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumorigenesis. Luteolin has been shown to inhibit the PI3K/Akt pathway by decreasing the phosphorylation of both PI3K and Akt.[6][13][14] This inhibition leads to the downstream suppression of pro-survival signals and the induction of apoptosis.

PI3K_Akt_Pathway Luteolin Luteolin PI3K PI3K Luteolin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Apoptosis Inhibition Bcl2->Apoptosis_Inhibition

Luteolin inhibits the pro-survival PI3K/Akt signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Luteolin's effect on the MAPK pathway can be context-dependent, but it often leads to the activation of pro-apoptotic arms of this pathway, such as JNK and p38, while inhibiting the pro-survival ERK signaling in some cancer types.[15][16][17]

MAPK_Pathway Luteolin Luteolin Ras Ras Luteolin->Ras Modulates JNK_p38 JNK/p38 Luteolin->JNK_p38 Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis JNK_p38->Apoptosis

Luteolin modulates the MAPK signaling cascade in cancer cells.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cancer cell survival. The constitutive activation of NF-κB is common in many cancers and contributes to resistance to apoptosis. Luteolin has been shown to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[9][18]

NFkB_Pathway cluster_0 Luteolin Luteolin IKK IKK Luteolin->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression

Luteolin inhibits the pro-survival NF-κB signaling pathway.
JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is involved in cell proliferation, differentiation, and survival. Aberrant activation of the JAK/STAT pathway, particularly STAT3, is frequently observed in cancer. Luteolin can inhibit this pathway by reducing the phosphorylation of JAK2 and STAT3, leading to the downregulation of their target genes involved in cell survival and proliferation.[19][20][21]

JAK_STAT_Pathway cluster_0 Luteolin Luteolin JAK2 JAK2 Luteolin->JAK2 Inhibits Phosphorylation Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Nucleus Nucleus STAT3->Nucleus Dimerization & Translocation Gene_Expression Pro-proliferative Gene Expression Nucleus->Gene_Expression

Luteolin inhibits the pro-proliferative JAK/STAT signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of luteolin on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Luteolin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma3.1 - 41.59[2][22]
B16-F10Mouse Melanoma2.3[2]
CCRF-HSB-2T-cell Leukemia2.0[2]
TGBC11TKBGastric Cancer1.3[2]
HL-60Promyelocytic Leukemia12.5 - 15[2]
A431Squamous Cell Carcinoma19[2]
PC-3Prostate CancerVaries[2]
DU145Prostate CancerVaries[2]
HT-29Colon Cancer20 - 60[2]
HeLaCervical Cancer20[8]
H460Non-small-cell lung18.93 - 48.47[22]
LoVoColon Cancer30.47 (72h), 66.70 (24h)[9]

Table 2: Luteolin's Effect on Key Apoptotic and Cell Cycle Proteins

ProteinEffectCancer Cell Line(s)Reference
Bax UpregulationMultiple[1][3][5]
Bcl-2 DownregulationMultiple[1][3][5]
Bcl-xL DownregulationMultiple[3]
Caspase-3 Activation/CleavageMultiple[3][7]
Caspase-8 Activation/CleavageHeLa[7]
Caspase-9 Activation/CleavageMultiple[3]
PARP CleavageHeLa[7]
p21 UpregulationMultiple[2][9]
Cyclin D1 DownregulationMultiple[2][9]
Cyclin B1 DownregulationMultiple[9]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of luteolin. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins in response to luteolin treatment.

Western_Blot_Workflow A 1. Cell Treatment: Treat cancer cells with various concentrations of luteolin for a specified time (e.g., 24-48h). B 2. Protein Extraction: Lyse cells and quantify protein concentration. A->B C 3. SDS-PAGE: Separate proteins by size on a polyacrylamide gel. B->C D 4. Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane. C->D E 5. Blocking: Block non-specific binding sites on the membrane (e.g., with 5% non-fat milk). D->E F 6. Primary Antibody Incubation: Incubate with a primary antibody specific to the protein of interest (e.g., anti-Bax, anti-p-Akt). E->F G 7. Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. F->G H 8. Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. G->H

A typical workflow for Western blot analysis.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., from Cell Signaling Technology, Santa Cruz Biotechnology)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed cancer cells and treat with desired concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period.

  • Protein Extraction: Wash cells with cold PBS and lyse with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following luteolin treatment.

Apoptosis_Assay_Workflow A 1. Cell Treatment: Treat cells with luteolin as desired. B 2. Cell Harvesting: Collect both adherent and floating cells. A->B C 3. Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-Annexin V and Propidium Iodide (PI). B->C D 4. Flow Cytometry: Analyze the stained cells using a flow cytometer. C->D E 5. Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells. D->E

Workflow for apoptosis detection by Annexin V/PI staining.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with luteolin for the desired time.

  • Cell Harvesting: Collect all cells, including those in the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle after luteolin treatment.

Cell_Cycle_Analysis_Workflow A 1. Cell Treatment: Treat cells with luteolin. B 2. Cell Fixation: Harvest cells and fix them in cold 70% ethanol. A->B C 3. Staining: Treat cells with RNase A and stain the DNA with Propidium Iodide (PI). B->C D 4. Flow Cytometry: Analyze the DNA content of the cells. C->D E 5. Data Analysis: Generate a histogram to show the percentage of cells in G0/G1, S, and G2/M phases. D->E

Workflow for cell cycle analysis using propidium iodide staining.

Materials:

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with luteolin.

  • Cell Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, acting through a complex and interconnected network of molecular mechanisms. Its ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis by modulating key signaling pathways such as PI3K/Akt, MAPK, NF-κB, and JAK/STAT underscores its multifaceted therapeutic promise. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring and harnessing the anti-neoplastic properties of luteolin. Continued investigation into the nuanced interactions of luteolin within the tumor microenvironment and its potential for synergistic combinations with existing chemotherapies will be crucial in translating its preclinical efficacy into clinical applications.

References

The Science of Luteolin Monohydrate: A Technical Guide to its Natural Sources and Extraction for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Luteolin, a ubiquitous flavonoid found throughout the plant kingdom, has garnered significant attention from the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides an in-depth exploration of the natural sources of luteolin and the methodologies for its extraction and purification, with a focus on luteolin monohydrate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in harnessing the therapeutic potential of this promising natural compound. The guide offers a comprehensive overview of luteolin content in various plant materials, detailed experimental protocols for its extraction, and a summary of its interaction with key cellular signaling pathways.

Natural Sources of Luteolin

Luteolin is widely distributed in a variety of edible and medicinal plants.[1][2] Its concentration can vary significantly depending on the plant species, part of the plant (leaves, flowers, or stems), and even the growing conditions and whether the plant is fresh or dried.[3][4] Generally, herbs and spices tend to have the highest concentrations of luteolin, often in their dried form.[5][6]

Luteolin Content in Selected Plant Sources

The following table summarizes the luteolin content in various plant sources, providing a comparative overview for researchers seeking potent natural sources of this flavonoid. It is important to note that values can differ between studies due to analytical methods and variations in plant material.

Plant SourcePart UsedFormLuteolin Content (mg/100g)Reference(s)
Mexican OreganoLeavesDried1028[5]
Thyme--High Concentration[7][8]
RadicchioLeavesRaw37.96[5]
Chinese Celery-Raw34.87[5]
Green Bell PepperFruitRaw0.69[5]
Red Bell PepperFruitRaw0.63[5]
SpinachLeavesRaw1.11[5]
CarrotsRoot-High Concentration[2]
BroccoliFlorets-High Concentration[2]
ParsleyLeaves-High Concentration[2]
PeppermintLeaves-High Concentration[2]
ChamomileFlowers-High Concentration[2]

Extraction of Luteolin from Natural Sources

The extraction of luteolin from plant matrices is a critical step in its isolation and purification for research and pharmaceutical applications. Various techniques, ranging from traditional solvent extraction to modern microwave and ultrasound-assisted methods, have been developed to efficiently obtain luteolin.[9] The choice of method often depends on factors such as the desired purity, yield, cost, and environmental impact.

General Experimental Workflow

The following diagram illustrates a general workflow for the extraction and purification of luteolin from plant sources.

G General Workflow for Luteolin Extraction and Purification cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product plant_material Plant Material (e.g., leaves, flowers) drying Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Extraction (e.g., Soxhlet, UAE, MAE) grinding->extraction Solvent filtration Filtration extraction->filtration concentration Concentration filtration->concentration chromatography Column Chromatography concentration->chromatography crystallization Recrystallization chromatography->crystallization final_product This compound crystallization->final_product

Caption: A generalized workflow for the extraction and purification of luteolin.

Detailed Experimental Protocols

This section provides detailed methodologies for key extraction and purification techniques. These protocols are intended as a starting point and may require optimization based on the specific plant material and desired scale.

Soxhlet extraction is a traditional and effective method for the exhaustive extraction of flavonoids.[10]

Materials and Apparatus:

  • Dried and powdered plant material

  • Soxhlet extractor (40 mm ID) with a 500-mL round-bottom flask[11]

  • Extraction thimble[11]

  • Heating mantle

  • Condenser

  • Anhydrous sodium sulfate[11]

  • 80% Methanol (or other suitable solvent)

  • Rotary evaporator

Protocol:

  • Accurately weigh a desired amount of dried, powdered plant material and place it into an extraction thimble.[11]

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Add approximately 300 mL of 80% methanol to the 500-mL round-bottom flask containing a few boiling chips.[11]

  • Assemble the Soxhlet apparatus by attaching the flask to the extractor and the condenser to the top of the extractor.[11]

  • Heat the solvent in the flask using a heating mantle to a temperature that allows for a consistent cycle of solvent vaporization and condensation.

  • Continue the extraction for 16-24 hours, ensuring a cycle rate of 4-6 cycles per hour.[11]

  • After extraction, allow the apparatus to cool to room temperature.[11]

  • Filter the extract to remove any solid plant material.

  • Dry the extract by passing it through a column containing anhydrous sodium sulfate.[11]

  • Concentrate the dried extract using a rotary evaporator under reduced pressure to obtain the crude luteolin extract.

UAE utilizes the energy of ultrasonic waves to enhance the extraction process, often resulting in higher yields and shorter extraction times compared to conventional methods.[12]

Materials and Apparatus:

  • Dried and powdered plant material

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., beaker or flask)

  • Solvent (e.g., 70-80% ethanol)

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Weigh a specific amount of dried, powdered plant material (e.g., 0.6 g) and place it in an extraction vessel.[13]

  • Add a defined volume of the extraction solvent (e.g., 6.0 mL of 70% ethanol) to achieve a specific solid-to-liquid ratio.[13]

  • Place the extraction vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power (e.g., 80 W) for a set duration (e.g., 30 minutes).[12] The temperature can be controlled during the process (e.g., 25°C).[12]

  • After sonication, centrifuge the mixture to separate the solid residue from the liquid extract.[13]

  • Filter the supernatant to remove any remaining fine particles.[13]

  • Concentrate the filtrate using a rotary evaporator to obtain the crude luteolin extract.

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction process.[14]

Materials and Apparatus:

  • Dried and powdered plant material

  • Microwave extraction system with closed vessels

  • Solvent (e.g., 70% ethanol)

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Place a weighed amount of the dried, powdered plant material into a microwave extraction vessel.

  • Add the appropriate volume of the extraction solvent to achieve the desired solvent-to-material ratio (e.g., 25 mL/g).[14]

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power (e.g., 560 W), temperature (e.g., 110°C), and extraction time (e.g., 25 minutes).[14][15] The extraction can be performed in multiple cycles.[15]

  • After the extraction is complete, allow the vessel to cool to a safe temperature.

  • Filter the extract to separate the solid residue.

  • Concentrate the filtrate using a rotary evaporator to yield the crude luteolin extract.

Purification and Crystallization of this compound

Following crude extraction, purification is necessary to isolate luteolin from other co-extracted compounds. Column chromatography is a widely used technique for this purpose. The final step often involves recrystallization to obtain high-purity this compound.[16]

Materials and Apparatus:

  • Crude luteolin extract

  • Silica gel (for column chromatography)[17]

  • Glass chromatography column[17]

  • Elution solvents (e.g., a gradient of hexane and ethyl acetate)[17]

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Protocol:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.[17]

  • Dissolve the crude luteolin extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.

  • Begin the elution process with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[17]

  • Collect the eluting solvent in fractions using a fraction collector.

  • Monitor the separation of compounds in the collected fractions using Thin-Layer Chromatography (TLC).

  • Combine the fractions containing pure luteolin, as identified by TLC.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain purified luteolin.

Protocol:

  • Dissolve the purified luteolin obtained from column chromatography in a suitable volume of 75% aqueous ethanol.[18]

  • Add an equal volume of hot water (approximately 50-60°C) to the solution.[18]

  • Concentrate the solution under reduced pressure to recover the ethanol.[18]

  • Allow the remaining aqueous solution to stand at 4°C for 24-48 hours to facilitate the crystallization of this compound.[18][19]

  • Collect the luteolin crystals by filtration.

  • A second crop of crystals can be obtained by concentrating the remaining mother liquor and allowing it to stand at 4°C for another 24 hours.[19]

  • The collected crystals can be recrystallized again using the same procedure to achieve higher purity.[18]

  • Dry the final crystals under vacuum to obtain pure this compound.

Luteolin's Interaction with Key Signaling Pathways

Luteolin exerts its diverse biological effects by modulating various intracellular signaling pathways that are often dysregulated in disease states. Understanding these interactions is crucial for the development of luteolin-based therapeutics.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Luteolin has been shown to inhibit this pathway in various cancer cells.[1][20] It achieves this by reducing the phosphorylation of key components like PI3K and Akt, thereby suppressing downstream signaling.[20][21]

G Luteolin's Inhibition of the PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Promotes Luteolin Luteolin Luteolin->PI3K Inhibits (reduces phosphorylation) Luteolin->Akt Inhibits (reduces phosphorylation)

Caption: Luteolin inhibits the PI3K/Akt pathway by reducing phosphorylation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Luteolin's effect on this pathway can be complex, either inhibiting or activating it depending on the cellular context.[1] In some cancer cells, luteolin has been observed to suppress the phosphorylation of key MAPK components like ERK1/2, thereby inhibiting cell proliferation.[22]

G Luteolin's Modulation of the MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation, Inflammation TranscriptionFactors->CellProliferation Promotes Luteolin Luteolin Luteolin->MEK Inhibits (reduces p-MEK) Luteolin->ERK Inhibits (reduces p-ERK)

Caption: Luteolin can inhibit the MAPK pathway by reducing phosphorylation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. Luteolin has been shown to inhibit this pathway by promoting the degradation of β-catenin and downregulating the expression of its target genes, such as c-Myc and Cyclin D1.[23][24][25]

G Luteolin's Inhibition of the Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK-3β) Dishevelled->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Promotes Degradation (in absence of Wnt) TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus and binds TargetGenes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates CellProliferation Cell Proliferation TargetGenes->CellProliferation Luteolin Luteolin Luteolin->beta_catenin Promotes degradation/ Inhibits nuclear translocation

Caption: Luteolin inhibits the Wnt/β-catenin pathway.

Conclusion

This compound stands out as a natural compound with significant therapeutic potential, accessible from a wide array of plant sources. This guide has provided a comprehensive overview of its richest natural occurrences and detailed, actionable protocols for its extraction and purification. For researchers and drug development professionals, a thorough understanding of these methodologies is paramount for obtaining high-purity luteolin for further investigation. Moreover, the elucidation of its mechanisms of action, particularly its modulation of key signaling pathways such as PI3K/Akt, MAPK, and Wnt/β-catenin, offers a solid foundation for the rational design of novel therapeutics. Continued research into optimizing extraction techniques and further exploring the intricate molecular interactions of luteolin will undoubtedly pave the way for its successful translation from a promising natural product to a clinically effective agent.

References

Understanding the bioavailability and metabolism of luteolin monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Bioavailability and Metabolism of Luteolin Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] However, its therapeutic potential is often limited by its low bioavailability.[2] This technical guide provides a comprehensive overview of the current understanding of the bioavailability and metabolism of this compound. It is designed to be a resource for researchers, scientists, and drug development professionals, offering detailed insights into its pharmacokinetic profile, metabolic pathways, and the experimental methodologies used for its evaluation.

Bioavailability of Luteolin

The bioavailability of luteolin is influenced by various factors, including its chemical form, dosage, and route of administration.[3] While it is readily absorbed after oral administration, it undergoes extensive first-pass metabolism in the intestine and liver, which significantly reduces the systemic concentration of free luteolin.[4][5]

Quantitative Bioavailability Data

The oral bioavailability of luteolin has been investigated in both preclinical and clinical studies. The data highlights the extensive metabolism that luteolin undergoes.

Species Dosage Bioavailability (Free Luteolin) Bioavailability (Total Luteolin and Metabolites) Key Findings Reference
Rats50 mg/kg (oral)4.10%-Significant first-pass effect observed.[6]
Rats-17.5%53.9%Suggests prompt absorption and comprehensive metabolism in intestinal and/or hepatic cellular structures.[4]
Humans100 mg/day--No dose-limiting toxicity observed. Luteolin persists in plasma as glucuronides and sulfate-conjugates.[7]

Table 1: Summary of Luteolin Bioavailability Studies

Factors Influencing Bioavailability

Several strategies have been explored to enhance the bioavailability of luteolin, including the development of novel formulations such as nanocrystals and cocrystals.[8][9][10] For instance, luteolin-isoniazid cocrystals demonstrated a 2.7-fold increase in the area under the curve (AUC) compared to this compound in pharmacokinetic studies.[8] Surface modification of luteolin nanocrystals with sodium dodecyl sulfate (SDS) enhanced its bioavailability by 3.48-fold.[9]

Metabolism of Luteolin

Upon absorption, luteolin is extensively metabolized through Phase I and Phase II reactions, primarily in the liver and intestines.[11] The main metabolic pathways are glucuronidation, sulfation, and methylation.[4][5]

Major Metabolic Pathways and Metabolites

Glucuronidation: This is a major metabolic pathway for luteolin, catalyzed by UDP-glucuronosyltransferases (UGTs).[12] The primary metabolites formed are luteolin-3'-O-glucuronide, luteolin-7-O-glucuronide, and luteolin-4'-O-glucuronide.[12] In rats, luteolin-3'-O-glucuronide is the predominant metabolite in plasma.[4][12]

Sulfation: Sulfation is another key conjugation reaction, with luteolin-3'-O-sulfate being a major metabolite identified in human plasma.[13]

Methylation: Luteolin can be methylated by catechol-O-methyltransferases (COMTs) to form chrysoeriol and diosmetin.[4][12] These methylated metabolites can then undergo further glucuronidation.[12]

Gut Microbiota Metabolism: The gut microbiota also plays a role in the metabolism of luteolin, converting it into various phenolic acids, such as 3-(3,4-dihydroxyphenyl)propanoic acid.[14] Luteolin can also modulate the composition of the gut microbiota, promoting the growth of beneficial bacteria like Lactobacillus and Bifidobacterium.[15]

Luteolin_Metabolism cluster_phase_II Phase II Metabolism (Intestine & Liver) cluster_methylation Methylation (COMT) cluster_gut Gut Microbiota Luteolin Luteolin Glucuronides Luteolin Glucuronides (Luteolin-3'-O-glucuronide, Luteolin-7'-O-glucuronide) Luteolin->Glucuronides UGTs Sulfates Luteolin Sulfates (Luteolin-3'-O-sulfate) Luteolin->Sulfates SULTs Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol Diosmetin Diosmetin Luteolin->Diosmetin Phenolic_Acids Phenolic Acids Luteolin->Phenolic_Acids

Figure 1: Overview of Luteolin Metabolism Pathways.

Experimental Protocols

The quantification of luteolin and its metabolites is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common analytical technique employed.

Sample Preparation and Extraction

A typical protocol for the extraction of luteolin and its metabolites from rat plasma involves protein precipitation followed by liquid-liquid extraction.

Experimental_Workflow start Rat Plasma Sample step1 Add Internal Standard start->step1 step2 Protein Precipitation (e.g., with acetonitrile) step1->step2 step3 Centrifugation step2->step3 step4 Collect Supernatant step3->step4 step5 Evaporate to Dryness step4->step5 step6 Reconstitute in Mobile Phase step5->step6 end HPLC-MS/MS Analysis step6->end

Figure 2: Workflow for Plasma Sample Preparation.

HPLC-MS/MS Method for Quantification

A validated HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites (diosmetin, chryseriol, and luteolin-7-O-glucuronide) in rat plasma has been reported.[16]

Parameter Condition
Chromatographic Column C18 column
Mobile Phase Gradient elution with water (containing 0.5% formic acid) and acetonitrile
Ionization Source Electrospray ionization (ESI) in negative ion mode
Mass Spectrometer Triple quadrupole
Detection Mode Multiple reaction monitoring (MRM)
MRM Transitions Luteolin: m/z 284.9→132.9; Diosmetin/Chryseriol: m/z 298.9→283.9; Luteolin-7-O-glucuronide: m/z 461.1→284.9

Table 2: HPLC-MS/MS Parameters for Luteolin and Metabolite Analysis.[16]

Modulation of Signaling Pathways

Luteolin exerts its biological effects by modulating various intracellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Key Signaling Pathways

PI3K/AKT Pathway: Luteolin has been shown to inhibit the PI3K/AKT signaling pathway, which is often dysregulated in cancer. This inhibition can lead to decreased cell proliferation and induction of apoptosis.[17][18]

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another target of luteolin. Luteolin can modulate the phosphorylation of these kinases to induce apoptosis in cancer cells.[17][18]

NF-κB Pathway: Luteolin can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. This leads to a reduction in the expression of pro-inflammatory genes.[17]

Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is associated with various cancers. Luteolin has been found to inhibit this pathway, thereby suppressing carcinogenesis.[1][18]

Signaling_Pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Luteolin Luteolin PI3K PI3K Luteolin->PI3K Inhibits MAPK MAPK (ERK, JNK, p38) Luteolin->MAPK Modulates NFkB NF-κB Luteolin->NFkB Inhibits AKT AKT PI3K->AKT Proliferation_Apoptosis Cell Proliferation ↓ Apoptosis ↑ AKT->Proliferation_Apoptosis Apoptosis_MAPK Apoptosis ↑ MAPK->Apoptosis_MAPK Inflammation Inflammation ↓ NFkB->Inflammation

Figure 3: Luteolin's Modulation of Key Signaling Pathways.

Conclusion

This compound demonstrates significant therapeutic potential, but its clinical application is hampered by low bioavailability due to extensive metabolism. This guide has summarized the key aspects of its absorption, distribution, metabolism, and excretion, providing quantitative data and detailed experimental protocols for its analysis. A deeper understanding of these pharmacokinetic properties and the signaling pathways modulated by luteolin is essential for the development of novel drug delivery systems and therapeutic strategies to enhance its efficacy. Further research focusing on improving its bioavailability and elucidating the precise molecular mechanisms of its metabolites will be crucial for translating the promising preclinical findings into clinical benefits.

References

Methodological & Application

Application Notes and Protocols: Luteolin Monohydrate in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of luteolin monohydrate, a naturally occurring flavonoid, in various animal models of inflammation. The information compiled from recent scientific literature is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-inflammatory potential of luteolin and its derivatives.

Introduction to Luteolin's Anti-Inflammatory Properties

Luteolin (3',4',5,7-tetrahydroxyflavone) is a flavonoid found in a wide variety of plants and has demonstrated potent anti-inflammatory, antioxidant, and neuroprotective properties in numerous preclinical studies.[1][2][3] Its anti-inflammatory effects are attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[1][4][5] In vivo studies have consistently shown that luteolin can ameliorate inflammation in various animal models, making it a promising candidate for the development of novel anti-inflammatory therapeutics.[2][3][6]

Key Signaling Pathways Modulated by Luteolin in Inflammation

Luteolin exerts its anti-inflammatory effects by targeting multiple signaling pathways involved in the inflammatory cascade. The primary mechanisms include the inhibition of nuclear factor-kappa B (NF-κB), Janus kinase-signal transducer and activator of transcription (JAK-STAT), and activator protein-1 (AP-1) pathways.[2][3][4] By suppressing these pathways, luteolin effectively downregulates the expression of various pro-inflammatory cytokines and enzymes.[4][7]

Diagram: Luteolin's Inhibition of Pro-Inflammatory Signaling Pathways

Luteolin_Signaling cluster_stimulus Inflammatory Stimuli (LPS, etc.) cluster_pathways Key Signaling Pathways cluster_nucleus Nuclear Transcription Stimulus Inflammatory Stimuli TLR TLR Stimulus->TLR STAT STAT Stimulus->STAT AP1 AP-1 Stimulus->AP1 IKK IKK TLR->IKK NFkB_p65 NF-κB p65 IKK->NFkB_p65 Gene_Expression Pro-inflammatory Gene Expression NFkB_p65->Gene_Expression STAT->Gene_Expression AP1->Gene_Expression Luteolin Luteolin Luteolin->IKK Luteolin->STAT Luteolin->AP1

Caption: Luteolin inhibits key inflammatory signaling pathways.

Quantitative Data from In Vivo Animal Models

The following tables summarize the quantitative effects of this compound in various animal models of inflammation.

Table 1: Effect of Luteolin on Lipopolysaccharide (LPS)-Induced Inflammation
Animal ModelLuteolin Dose & RouteKey FindingsReference
LPS-induced lethal toxicity in mice0.2 mg/kg, intraperitoneallyIncreased survival rate from 4.1% to 48%. Reduced serum TNF-α levels.[8]
LPS-induced acute lung injury in mice18, 35, or 70 µmol/kg, intraperitoneallyDose-dependently reduced TNF-α and IL-6 in bronchoalveolar lavage fluid.[9]
LPS-induced acute renal injury in miceNot specifiedDecreased blood urea nitrogen (BUN) by 46.5% and serum creatinine (SCr) by 38.5%.[10]
LPS-induced neuroinflammation in miceNot specifiedAmeliorated cognitive impairments and inhibited overproduction of inflammatory cytokines in the hippocampus and cortex.[11]
High-fat diet-induced inflammation in mice0.005% (w/w) in dietLowered plasma levels of pro-inflammatory cytokines (TNF-α, MCP-1, IL-6).[12]
Table 2: Effect of Luteolin on Carrageenan-Induced Paw Edema
Animal ModelLuteolin Dose & RouteKey FindingsReference
Carrageenan-induced paw edema in mice10 and 50 mg/kg, oralEfficiently suppressed paw edema.[6]
Table 3: Effect of Luteolin in Other Inflammatory Models
Animal ModelLuteolin Dose & RouteKey FindingsReference
TNF-α-induced vascular inflammation in mice0.6% in dietSuppressed circulating levels of MCP-1/JE, CXCL1/KC, and sICAM-1. Reduced VCAM-1 expression in the aorta.[13]
Bleomycin-induced lung fibrosis in mice10 mg/kg, oralSuppressed neutrophil infiltration and TNF-α and IL-6 elevation in bronchoalveolar lavage fluid.[14]
Monosodium iodoacetate-induced osteoarthritis in rats10 mg/kg/day, gavagePrevented cartilage destruction and enhanced collagen II expression.[15]

Experimental Protocols

Detailed methodologies for commonly used animal models of inflammation to assess the efficacy of luteolin are provided below.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is widely used to screen for acute anti-inflammatory activity.[16]

Materials:

  • Male Wistar rats (180-250 g)

  • This compound

  • 1% (w/v) Carrageenan suspension in sterile saline

  • Vehicle (e.g., 1% Carboxymethyl cellulose)

  • Positive control (e.g., Diclofenac Sodium, 6 mg/kg)

  • Pletysmometer

  • Syringes and needles

Procedure:

  • Acclimatize animals for at least one week under standard laboratory conditions (25 ± 2°C, 12h light/dark cycle) with free access to food and water.[17]

  • Divide animals into groups: Vehicle control, Luteolin-treated (different doses), and Positive control.[17]

  • Administer luteolin or vehicle intraperitoneally or orally 30 minutes before carrageenan injection.[18]

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.[17]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[17][18]

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Diagram: Experimental Workflow for Carrageenan-Induced Paw Edema

Carrageenan_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping of Animals Acclimatization->Grouping Pretreatment Luteolin/Vehicle Administration (30 min prior to induction) Grouping->Pretreatment Initial_Measurement Initial Paw Volume Measurement Pretreatment->Initial_Measurement Induction Carrageenan Injection (0.1 mL, 1%) Initial_Measurement->Induction Post_Measurement Paw Volume Measurement (1, 2, 3, 4, 5 hours) Induction->Post_Measurement Analysis Data Analysis (% Inhibition of Edema) Post_Measurement->Analysis

Caption: Workflow for assessing anti-inflammatory activity.

Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model is used to study the pathogenesis of ALI and to evaluate potential therapeutic agents.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Anesthesia (e.g., sodium pentobarbital)

  • Intratracheal instillation device

Procedure:

  • Acclimatize mice for at least one week.

  • Divide mice into groups: Sham (saline), LPS + Vehicle, and LPS + Luteolin (different doses).

  • Administer luteolin or vehicle intraperitoneally 30 minutes before LPS challenge.[9]

  • Anesthetize the mice.

  • Induce ALI by intratracheal instillation of LPS (e.g., 100 µg in 50 µL of sterile saline). The sham group receives sterile saline only.[9]

  • Sacrifice the mice at a predetermined time point (e.g., 6 hours) after LPS administration.[9]

  • Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis (e.g., TNF-α, IL-6) using ELISA.

  • Collect lung tissue for histological examination (H&E staining) and analysis of inflammatory markers.

Conclusion

This compound consistently demonstrates significant anti-inflammatory effects in a variety of preclinical animal models. Its mechanism of action involves the modulation of critical pro-inflammatory signaling pathways. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of luteolin for inflammatory diseases. Further studies are warranted to translate these promising preclinical findings into clinical applications.

References

Application Note: HPLC-UV Method for the Quantification of Luteolin Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteolin (3',4',5,7-tetrahydroxyflavone) is a common flavonoid found in a wide variety of plants, including many herbs, vegetables, and fruits. It is recognized for a broad spectrum of biological activities, such as antioxidant, anti-inflammatory, and anti-tumor properties, making it a compound of significant interest in pharmaceutical and nutraceutical research. Accurate and reliable quantification of luteolin is crucial for the quality control of raw materials, standardization of herbal extracts, and in pharmacokinetic studies. This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the precise quantification of luteolin.

Principle

This method utilizes RP-HPLC to separate luteolin from other components in a sample matrix. The separation is achieved on a C18 stationary phase, which retains nonpolar compounds. A polar mobile phase, consisting of an organic solvent (e.g., methanol or acetonitrile) and acidified water, is used to elute the analytes. Acidification of the mobile phase helps to suppress the ionization of luteolin's phenolic groups, resulting in improved peak shape and retention.[1] Following separation, luteolin is detected by a UV detector at its maximum absorption wavelength, and the resulting peak area is used for quantification against a calibration curve prepared from a certified reference standard.[1]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]

    • Analytical balance (0.01 mg readability).

    • Ultrasonic bath.

    • pH meter.

    • Vortex mixer.

  • Chemicals and Reagents:

    • Luteolin monohydrate reference standard (≥97.0% purity).[3]

    • Methanol (HPLC grade).[4]

    • Acetonitrile (HPLC grade).[5]

    • Water (HPLC grade or Milli-Q).

    • Phosphoric acid or Formic acid (Analytical or HPLC grade).[5]

  • Consumables:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • HPLC vials with caps and septa.

    • Syringe filters (0.45 µm or 0.22 µm pore size, nylon or PTFE).

Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare an aqueous solution of 0.2% phosphoric acid by adding 2.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.

    • Filter the aqueous solution through a 0.45 µm membrane filter and degas for 15-20 minutes in an ultrasonic bath.[4]

    • The mobile phase for this isocratic method consists of Methanol and 0.2% Phosphoric Acid in a 55:45 (v/v) ratio .

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10.0 mg of this compound reference standard into a 10 mL volumetric flask.[7]

    • Add approximately 7 mL of methanol and sonicate for 5-10 minutes to ensure complete dissolution.[4][7]

    • Allow the solution to return to room temperature and dilute to the mark with methanol. This is the primary stock solution.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample range (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation
  • For Herbal Extracts/Powders:

    • Accurately weigh a known amount of the powdered plant material or extract (e.g., 1.0 g) into a flask.[7]

    • Add a defined volume of methanol (e.g., 50 mL).

    • Sonicate the mixture for 30-60 minutes to facilitate extraction. For exhaustive extraction, overnight shaking at room temperature may be employed.[7]

    • Filter the resulting mixture through a Whatman No. 41 filter paper or by centrifugation.[7]

    • Take a known aliquot of the filtrate and dilute it with the mobile phase to a concentration within the calibration range.

    • Prior to injection, filter the final diluted sample solution through a 0.45 µm syringe filter into an HPLC vial.[7]

Chromatographic Conditions

The chromatographic parameters should be set as described in the table below.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol : 0.2% Phosphoric Acid in Water (55:45, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 350 nm[6][8]
Injection Volume 10 - 20 µL[9]
Run Time ~15 minutes (or until the peak of interest has eluted)

Data Presentation and Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[6][10] Key validation parameters are summarized below.

Method Validation Parameters

The following tables summarize typical performance characteristics for a validated luteolin quantification method.

Table 1: System Suitability and Linearity

Parameter Acceptance Criteria Typical Result
Tailing Factor ≤ 2.0 ~1.04[6]
Theoretical Plates > 2000 > 5000
Linearity Range (µg/mL) Correlation Coefficient (r²) ≥ 0.999 0.5 - 500 µg/mL[7]
Correlation Coefficient (r²) ≥ 0.999 > 0.9998[11]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1 ~0.02 - 0.15 µg/mL[6][12]

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.07 - 0.50 µg/mL[6][12] |

Table 2: Precision and Accuracy (Recovery)

Parameter Concentration Levels Acceptance Criteria (%RSD / %Recovery) Typical Result
Intra-day Precision Low, Medium, High RSD ≤ 2% < 2.0%[7]
Inter-day Precision Low, Medium, High RSD ≤ 5% < 5.0%

| Accuracy (Recovery) | Low, Medium, High | 95% - 105% | 98% - 102%[12] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the luteolin quantification process, from preparation to final analysis.

HPLC_Workflow HPLC Analysis Workflow for Luteolin Quantification cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) Filtration Syringe Filtration (0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation (Extraction & Dilution) Sample_Prep->Filtration HPLC_System Autosampler (Injection) Pump (Mobile Phase) C18 Column (Separation) UV Detector (350 nm) Filtration->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Analysis Quantification (Peak Integration & Calibration) Data_Acquisition->Analysis

Caption: Workflow for luteolin quantification by HPLC.

Signaling Pathway (Placeholder for Relevant Research)

While this application note focuses on quantification, luteolin is often studied for its effects on cellular signaling. A common pathway inhibited by luteolin is the NF-κB pro-inflammatory pathway.

NFkB_Pathway Simplified NF-κB Inhibition by Luteolin cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates Luteolin Luteolin Luteolin->IKK inhibits NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex sequesters NFkB_active Active NF-κB IkB->NFkB_active degrades, releasing Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates

References

Luteolin Monohydrate: Applications in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin, a naturally occurring flavonoid, has garnered significant attention in the field of neurodegenerative disease research. Its potent anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for therapeutic intervention in a range of debilitating neurological disorders. This document provides a comprehensive overview of the applications of luteolin monohydrate in preclinical models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to guide researchers in their investigation of this multifaceted compound.

I. Alzheimer's Disease (AD)

Luteolin has been extensively studied in various in vitro and in vivo models of AD, demonstrating its potential to mitigate key pathological features of the disease, including amyloid-beta (Aβ) plaque deposition, tau hyperphosphorylation, neuroinflammation, and cognitive decline.[1][2]

Quantitative Data Summary
Model This compound Dosage Key Findings Reference
In Vitro
Aβ₂₅₋₃₅-treated mouse cortical cellsNot specifiedInhibited Aβ-induced cell death and oxidative stress.[1]
Copper-induced neurotoxicity in SH-SY5Y cells (APPsw)Not specifiedExhibited anti-oxidant, anti-apoptotic, and anti-amyloidogenic activities.[1]
LPS-stimulated C6 glioma cells1, 10 µMInhibited cell proliferation and release of inflammatory cytokines.[3][4][5]
In Vivo
Streptozotocin (STZ)-induced rat model10, 20 mg/kg (intracerebroventricular)Improved spatial learning and memory; increased thickness of CA1 pyramidal layer.[6]
Aβ₁₋₄₀-infused rat model50, 100, 200 mg/kgImproved learning and memory; regulated cholinergic system; inhibited oxidative injuries.[7]
Tg2576 (APP-overexpressing) mouse model with TBI20 mg/kg (i.p.)Reduced Aβ deposition, GSK-3 activation, phospho-tau, and pro-inflammatory cytokines.[8]
3xTg-AD mouse model20, 40 mg/kg/day (i.p.) for 3 weeksImproved spatial learning and memory; inhibited astrocyte overactivation and neuroinflammation; decreased ER stress markers.[3][4][5]
Aβ₁₋₄₂-injected mouse model80 mg/kg/day for 2 weeksInhibited neuroinflammation, amyloidogenesis, and synaptic dysfunction.[9]
Experimental Protocols

1. Aβ-Induced Neurotoxicity in Primary Cortical Neurons

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 15-17 mice and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Luteolin Treatment: After 7 days in vitro, neurons are pre-treated with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.

  • Aβ Oligomer Preparation: Aβ₁₋₄₂ peptides are prepared to form oligomers by dissolving in HFIP, evaporating the solvent, and resuspending in DMSO followed by dilution in culture medium and incubation.

  • Induction of Neurotoxicity: Cells are then exposed to Aβ₁₋₄₂ oligomers (e.g., 5 µM) for 24 hours.

  • Endpoint Analysis: Cell viability is assessed using the MTT assay. Apoptosis can be evaluated by TUNEL staining or caspase-3 activity assays. Oxidative stress is measured by quantifying intracellular reactive oxygen species (ROS) using probes like DCFH-DA.

2. In Vivo Alzheimer's Disease Mouse Model (3xTg-AD)

  • Animals: Male 3xTg-AD mice and age-matched wild-type controls are used.

  • Luteolin Administration: this compound is dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via intraperitoneal (i.p.) injection at doses of 20 or 40 mg/kg for a period of 3 weeks.[3][4]

  • Behavioral Testing: Cognitive function is assessed using the Morris water maze to evaluate spatial learning and memory.

  • Tissue Collection and Analysis: Following behavioral testing, mice are euthanized, and brain tissue is collected. One hemisphere can be fixed for immunohistochemical analysis of Aβ plaques (using antibodies like 6E10) and phosphorylated tau (e.g., AT8 antibody). The other hemisphere can be homogenized for biochemical analyses, including Western blotting to measure levels of inflammatory markers (TNF-α, IL-1β), synaptic proteins (synaptophysin, PSD-95), and signaling molecules.

Signaling Pathways

// Connections Abeta -> Microglia; Tau -> Microglia; Microglia -> Cytokines; Astrocytes -> Cytokines; Cytokines -> Apoptosis; Cytokines -> Synaptic_Dysfunction; Apoptosis -> Cognitive_Decline; Synaptic_Dysfunction -> Cognitive_Decline;

Luteolin -> Microglia [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; Luteolin -> Astrocytes [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; Luteolin -> Abeta [label="Reduces Aggregation", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=odot]; Luteolin -> Tau [label="Reduces Phosphorylation", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=odot];

// Signaling Pathways node [shape=plaintext, fillcolor=none, fontcolor="#202124"]; NFkB_path [label="NF-κB Pathway"]; MAPK_path [label="MAPK Pathway"];

Microglia -> NFkB_path [style=invis]; Microglia -> MAPK_path [style=invis]; Luteolin -> NFkB_path [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; Luteolin -> MAPK_path [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; } END_DOT Caption: Luteolin's multifaceted action in Alzheimer's disease models.

II. Parkinson's Disease (PD)

In PD models, luteolin demonstrates neuroprotective effects on dopaminergic neurons, mitigates motor deficits, and counteracts oxidative stress and neuroinflammation, key contributors to the disease's progression.[10][11]

Quantitative Data Summary
Model This compound Dosage Key Findings Reference
In Vitro
6-OHDA-treated PC12 cellsNot specifiedReduced cytotoxicity and ROS production.[10]
LPS-stimulated BV2 microgliaNot specifiedInhibited M1 polarization and pro-inflammatory cytokine release.[12][13]
In Vivo
Rotenone-induced rat model25, 50 mg/kg (i.p.) for 28 daysImproved motor functions; restored glutathione levels; reduced TNF-α and Bax.[11]
LPS-induced mouse modelNot specifiedAlleviated dopaminergic neuronal loss and improved motor performance.[12][13]
MPTP-induced mouse modelNot specifiedProtected dopaminergic neurons; reduced oxidative damage and neuroinflammation.[10]
Manganese-induced rat model50 mg/kg (i.p.)Improved behavioral parameters and reduced inflammatory markers.[14]
Experimental Protocols

1. 6-OHDA-Induced Dopaminergic Neuron Degeneration in Rats

  • Animals: Adult male Wistar rats are used.

  • Lesioning: A unilateral lesion of the substantia nigra is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA).

  • Luteolin Administration: this compound (e.g., 25 or 50 mg/kg) is administered daily by i.p. injection, starting 24 hours after the 6-OHDA lesioning and continuing for a specified period (e.g., 4 weeks).

  • Behavioral Assessment: Motor deficits are evaluated using tests such as the apomorphine-induced rotation test, cylinder test, and stepping test.

  • Histological and Biochemical Analysis: At the end of the treatment period, rats are sacrificed. The brains are processed for immunohistochemical staining of tyrosine hydroxylase (TH) to assess the survival of dopaminergic neurons in the substantia nigra. Striatal tissue can be used for HPLC analysis of dopamine and its metabolites.

2. LPS-Induced Neuroinflammation in Microglia-Neuron Co-culture

  • Cell Culture: BV2 microglial cells are cultured in DMEM with 10% FBS. SH-SY5Y neuroblastoma cells are cultured separately.

  • Co-culture System: A transwell insert system can be used, with BV2 cells seeded in the upper chamber and SH-SY5Y cells in the lower chamber, allowing for communication via soluble factors.

  • Luteolin Treatment: BV2 cells are pre-treated with this compound (e.g., 5, 10, 20 µM) for 1 hour.

  • Inflammatory Challenge: BV2 cells are then stimulated with lipopolysaccharide (LPS; e.g., 100 ng/mL) for 24 hours.

  • Endpoint Analysis: The conditioned medium from the BV2 cells is collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) by ELISA. The viability of the SH-SY5Y cells in the lower chamber is assessed to determine the neuroprotective effect of luteolin against microglia-mediated toxicity.

Signaling Pathways

// Connections Rotenone -> Oxidative_Stress; LPS -> Microglia; MPTP -> Oxidative_Stress; Microglia -> Dopaminergic_Loss; Oxidative_Stress -> Dopaminergic_Loss; Dopaminergic_Loss -> Motor_Deficits;

Luteolin -> Microglia [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; Luteolin -> Oxidative_Stress [label="Reduces", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=odot];

// Signaling Pathways node [shape=plaintext, fillcolor=none, fontcolor="#202124"]; TLR4_path [label="TLR4/NF-κB Pathway"]; Nrf2_path [label="Nrf2-ARE Pathway"];

Microglia -> TLR4_path [style=invis]; Oxidative_Stress -> Nrf2_path [style=invis]; Luteolin -> TLR4_path [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; Luteolin -> Nrf2_path [label="Activates", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=normal]; } END_DOT Caption: Luteolin's neuroprotective mechanisms in Parkinson's disease models.

III. Huntington's Disease (HD)

While research is less extensive than in AD and PD, studies in a transgenic mouse model of HD suggest that luteolin can improve survival, ameliorate motor dysfunction, and reduce the aggregation of mutant huntingtin (mHtt) protein.[15][16]

Quantitative Data Summary
Model This compound Dosage Key Findings Reference
In Vitro
Mutant htt-transfected neuroblastoma cells1.25, 2.5, 5 ng/mlIncreased cell viability; reduced soluble and aggregated mutant htt.
In Vivo
N171-82Q transgenic mouse modelNot specifiedEnhanced survival; prevented weight loss; improved motor coordination; reduced huntingtin aggregates.[15][16]
Experimental Protocol

1. Huntington's Disease Transgenic Mouse Model (N171-82Q)

  • Animals: HD N171-82Q transgenic mice and wild-type littermates are used.

  • Luteolin Administration: Treatment with this compound or vehicle is initiated at 6 weeks of age.[15][16] The specific dosage and administration route should be optimized based on preliminary studies.

  • Monitoring: Body weight and survival rates are monitored throughout the study.

  • Motor Function Tests: A battery of tests, including the rotarod test for motor coordination and balance, and open-field test for locomotor activity, are conducted at regular intervals.

  • Biochemical and Histological Analysis: At the study endpoint, brain tissues (cortex, hippocampus, and striatum) are collected. Immunohistochemistry and Western blotting are performed to assess the levels of huntingtin aggregates using an appropriate antibody (e.g., EM48). Serum levels of neurofilament light chain (NfL), a biomarker of neurodegeneration, can also be measured.

Signaling Pathways

// Connections mHtt_Aggregation -> Oxidative_Stress; mHtt_Aggregation -> Neuronal_Toxicity; Oxidative_Stress -> Motor_Dysfunction; Neuronal_Toxicity -> Motor_Dysfunction; Motor_Dysfunction -> Weight_Loss; Weight_Loss -> Reduced_Survival;

Luteolin -> mHtt_Aggregation [label="Reduces", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=odot]; Luteolin -> Oxidative_Stress [label="Reduces", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=odot]; Luteolin -> Neuronal_Toxicity [label="Reduces", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=odot];

// Signaling Pathways node [shape=plaintext, fillcolor=none, fontcolor="#202124"]; Nrf2_HO1_path [label="Nrf2-HO-1 Pathway"]; Luteolin -> Nrf2_HO1_path [label="Induces", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=normal]; Nrf2_HO1_path -> Oxidative_Stress [label="Counteracts", color="#4285F4", fontcolor="#4285F4", style=dashed, arrowhead=tee]; } END_DOT Caption: Luteolin's protective effects in a Huntington's disease model.

IV. Amyotrophic Lateral Sclerosis (ALS)

The investigation of luteolin in ALS models is an emerging area of research. While specific, detailed studies are limited, the known anti-inflammatory and neuroprotective mechanisms of luteolin suggest its potential therapeutic value for this devastating motor neuron disease. It is hypothesized that luteolin may offer protection by modulating signaling pathways such as PI3K/Akt.[15]

Proposed Experimental Protocol for In Vitro ALS Model

1. Motor Neuron Culture with SOD1-G93A Mutation

  • Cell Source: Primary motor neurons can be isolated from the spinal cords of SOD1-G93A transgenic mouse embryos, a widely used model for familial ALS. Alternatively, induced pluripotent stem cells (iPSCs) derived from ALS patients carrying mutations like SOD1 or C9orf72 can be differentiated into motor neurons.

  • Cell Culture: Motor neurons are cultured in a specialized medium that supports their survival and maturation.

  • Luteolin Treatment: After a period of stabilization in culture, motor neurons are treated with a range of concentrations of this compound.

  • Endpoint Analysis:

    • Motor Neuron Survival: The number of surviving motor neurons is quantified over time using immunocytochemistry for motor neuron markers (e.g., ChAT, SMI-32) and automated cell counting.

    • Axon Length and Morphology: Neurite outgrowth and axonal morphology can be assessed by immunofluorescence and quantified using image analysis software.

    • Oxidative Stress and Apoptosis: Markers of oxidative stress (e.g., 4-HNE) and apoptosis (e.g., cleaved caspase-3) can be measured by immunocytochemistry or Western blotting.

    • Protein Aggregation: In relevant models (e.g., SOD1-G93A), the formation of protein aggregates can be visualized and quantified.

Experimental Workflow

Luteolin_ALS_Workflow cluster_model In Vitro ALS Model cluster_treatment Treatment cluster_analysis Endpoint Analysis iPSC iPSC-derived Motor Neurons (e.g., SOD1, C9orf72) Luteolin This compound (Dose-response) iPSC->Luteolin Primary Primary Motor Neurons (SOD1-G93A mice) Primary->Luteolin Survival Motor Neuron Survival Luteolin->Survival Morphology Axonal Morphology Luteolin->Morphology Biomarkers Oxidative Stress & Apoptosis Markers Luteolin->Biomarkers Aggregation Protein Aggregation Luteolin->Aggregation

Conclusion

This compound exhibits significant neuroprotective potential across a range of preclinical models of neurodegenerative diseases. Its ability to modulate multiple pathological pathways, including neuroinflammation, oxidative stress, protein aggregation, and apoptosis, underscores its promise as a therapeutic candidate. The detailed protocols and summarized data provided herein offer a valuable resource for researchers aiming to further elucidate the mechanisms of action of luteolin and to advance its development as a potential treatment for Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis. Further research, particularly in ALS models and eventually in clinical trials, is warranted to fully realize the therapeutic potential of this natural compound.

References

Protocol for testing luteolin monohydrate in anti-cancer proliferation assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Luteolin Monohydrate in Anti-Cancer Proliferation Assays

Introduction

Luteolin (3',4',5,7-tetrahydroxyflavone), a common flavonoid found in various fruits and vegetables, has garnered significant attention in cancer research for its chemopreventive and therapeutic potential.[1] Extensive in vitro and in vivo studies have demonstrated that luteolin can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest across a range of cancer types.[2][3] Its anti-cancer activities are attributed to its ability to modulate multiple cell signaling pathways that are often dysregulated in cancer.[1][4] These pathways include the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB signaling cascades, which are crucial for cell growth, survival, and proliferation.[5][6][7]

These application notes provide a comprehensive protocol for evaluating the anti-proliferative effects of this compound on cancer cells. The included methodologies are designed for researchers, scientists, and drug development professionals to accurately quantify the cytotoxic and anti-proliferative efficacy of luteolin.

Mechanisms of Action: Key Signaling Pathways

Luteolin exerts its anti-proliferative effects by targeting several key signaling pathways critical for cancer cell growth and survival.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, growth, and survival. Luteolin has been shown to suppress the activation of PI3K, which in turn inhibits the phosphorylation of Akt and mTOR.[4][6] This inhibition leads to decreased cell viability and can induce apoptosis.[5][6]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is crucial for transmitting signals from the cell surface to the nucleus to regulate cell proliferation and differentiation.[4] Luteolin can suppress the phosphorylation of ERK, thereby inhibiting this pro-proliferative signaling pathway.[5][6]

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. In many cancers, NF-κB is constitutively active, promoting cell proliferation and preventing apoptosis. Luteolin can suppress NF-κB activation, contributing to its anti-cancer effects.[5][8][9]

Visualizing Luteolin's Mechanism of Action

Luteolin_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Luteolin Luteolin Monohydrate Luteolin->PI3K Inhibits Luteolin->Akt Inhibits

Figure 1: Luteolin's inhibition of the PI3K/Akt/mTOR signaling pathway.

Luteolin_MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Luteolin Luteolin Monohydrate Luteolin->ERK Inhibits Phosphorylation Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation

Figure 2: Luteolin's inhibitory effect on the MAPK/ERK signaling pathway.

Luteolin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation of IκB NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Luteolin Luteolin Monohydrate Luteolin->IKK Inhibits GeneTranscription Gene Transcription NFkB_nucleus->GeneTranscription Promotes

Figure 3: Luteolin's suppression of the NF-κB signaling pathway.

General Experimental Workflow

The following diagram outlines the general workflow for assessing the anti-proliferative effects of this compound.

Experimental_Workflow start Start: Prepare Luteolin Monohydrate Stock Solution cell_culture 1. Cell Culture (Seed cells in appropriate plates) start->cell_culture treatment 2. Luteolin Treatment (Incubate with various concentrations) cell_culture->treatment assays 3. Perform Proliferation Assays treatment->assays mtt MTT / WST-1 Assay assays->mtt Short-term Viability brdu BrdU Assay assays->brdu DNA Synthesis colony Colony Formation Assay assays->colony Long-term Survival data_analysis 4. Data Collection & Analysis mtt->data_analysis brdu->data_analysis colony->data_analysis results 5. Determine IC50 & Evaluate Anti-proliferative Effects data_analysis->results end End results->end

Figure 4: General workflow for anti-cancer proliferation assays.

Data Presentation: Anti-proliferative Activity of Luteolin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of luteolin in various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

Cancer TypeCell LineIC50 (µM)AssayReference
LeukemiaHL-6012.5 - 15Proliferation Assay[10]
Lung CarcinomaA5493.1 - 12Alamar Blue Assay[10]
Gastric CancerTGBC11TKB1.3Alamar Blue Assay[10]
MelanomaB16 4A5 (mouse)2.3Alamar Blue Assay[10]
Squamous Cell CancerA43119Proliferation Assay[10]
T-cell LeukemiaCCRF-HSB-22.0Alamar Blue Assay[10]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures cell metabolic activity as an indicator of cell viability.[11] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[12]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Luteolin Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to achieve a series of desired final concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared luteolin dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[11][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

Data Analysis: Cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of luteolin that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Protocol 2: WST-1 Cell Proliferation Assay

The WST-1 assay is another colorimetric assay for quantifying cell proliferation and viability. Unlike MTT, the formazan product of WST-1 is water-soluble, simplifying the procedure.[14]

Materials:

  • This compound

  • DMSO

  • Cancer cell line of interest

  • Complete cell culture medium

  • WST-1 reagent

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Luteolin Preparation: Prepare serial dilutions of luteolin in culture medium as described in the MTT protocol.

  • Treatment: Replace the old medium with 100 µL of the luteolin dilutions and incubate for 24, 48, or 72 hours.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[15]

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type.

  • Absorbance Measurement: Shake the plate gently for 1 minute and measure the absorbance between 420-480 nm.[15]

Data Analysis: Calculate the percentage of cell proliferation as compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Protocol 3: BrdU Cell Proliferation Assay

This assay measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into the DNA of proliferating cells during the S-phase of the cell cycle.[16][17]

Materials:

  • This compound

  • DMSO

  • Cancer cell line of interest

  • Complete cell culture medium

  • BrdU labeling solution (10 µM)[18]

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • BrdU Labeling: After the desired treatment period (e.g., 24 hours), add BrdU labeling solution to each well and incubate for an additional 2-4 hours at 37°C.[18][19]

  • Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing solution for 30 minutes at room temperature. After washing, add a denaturing solution to expose the incorporated BrdU.[19]

  • Antibody Incubation: Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature. Wash the wells and then add the HRP-conjugated secondary antibody, incubating for another hour.[19]

  • Detection: Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution.[19]

  • Absorbance Measurement: Measure the absorbance at 450 nm.[19]

Data Analysis: The amount of BrdU incorporation is proportional to the rate of DNA synthesis and thus cell proliferation. Calculate the percentage of proliferation relative to the control and determine the IC50.

Protocol 4: Colony Formation (Clonogenic) Assay

This assay assesses the long-term survival and proliferative capacity of single cells after treatment with a cytotoxic agent. It measures the ability of a single cell to grow into a colony (defined as at least 50 cells).[20]

Materials:

  • This compound

  • DMSO

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.[21]

  • Treatment: Treat the cells with various concentrations of luteolin for 24 hours.

  • Recovery: After treatment, remove the luteolin-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Change the medium every 2-3 days.[21]

  • Staining: When colonies in the control well are visible, remove the medium, wash the wells with PBS, and fix the colonies with methanol for 15 minutes. Stain the fixed colonies with crystal violet solution for 20-30 minutes.

  • Washing and Drying: Gently wash the wells with water to remove excess stain and let the plates air dry.

  • Colony Counting: Count the number of colonies (containing ≥50 cells) in each well.

Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF):

  • PE = (Number of colonies formed / Number of cells seeded) x 100

  • SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE of control / 100)) Plot the surviving fraction against the luteolin concentration to evaluate its long-term anti-proliferative effect.

References

Application Notes: Modulatory Effects of Luteolin Monohydrate on Key Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Luteolin, a naturally occurring flavonoid found in a variety of plants, has garnered significant attention in biomedical research for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] These effects are largely attributed to its ability to modulate critical intracellular signaling pathways that regulate cell proliferation, survival, and inflammation. This document provides an overview of the key signaling pathways affected by luteolin treatment and offers detailed protocols for researchers and drug development professionals to investigate these effects in a laboratory setting.

Key Signaling Pathways Modulated by Luteolin

Luteolin exerts its biological effects by targeting multiple signaling cascades. The most well-documented of these are the PI3K/Akt, MAPK, and NF-κB pathways. By intervening in these pathways, luteolin can influence a wide range of cellular processes, from apoptosis to inflammatory responses.

  • PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Luteolin has been shown to inhibit this pathway by reducing the phosphorylation of key components like PI3K and Akt.[1][3] This inhibitory action contributes to its anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][3]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis. Luteolin's impact on the MAPK pathway can be context-dependent, in some cases inhibiting its pro-survival signals and in others activating its pro-apoptotic branches.[1][3][4]

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. Luteolin is a potent inhibitor of this pathway, preventing the degradation of IκB-α and the subsequent nuclear translocation of the NF-κB p65 subunit.[5][6] This mechanism underlies luteolin's strong anti-inflammatory properties.

  • Apoptosis Signaling Pathway: Luteolin can induce apoptosis through both intrinsic and extrinsic pathways. It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[3][7] Furthermore, luteolin can activate caspases, the key executioners of apoptosis.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of luteolin monohydrate treatment on various cell lines as reported in the literature.

Table 1: IC50 Values of Luteolin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HeLaCervical Cancer2048[3]
NCI-ADR/RESMulti-drug Resistant Ovarian Cancer~4524[7]
NCI-ADR/RESMulti-drug Resistant Ovarian Cancer~3548[7]
MCF-7/MitoRMulti-drug Resistant Breast Cancer~4524[7]
MCF-7/MitoRMulti-drug Resistant Breast Cancer~3548[7]
A549Lung Carcinoma3.1-[1]
B16 (4A5)Mouse Melanoma2.3-[1]
CCRF-HSB-2T-cell Leukemia2.0-[1]
TGBC11TKBGastric Cancer1.3-[1]
HL-60Promyelocytic Leukemia12.5 - 15-[1]
A431Squamous Cell Cancer19-[1]
GLC4Lung Cancer40.9-[1]
COLO 320Colon Cancer32.5-[1]
LoVoColon Cancer66.7024[8]
LoVoColon Cancer30.4772[8]
HGC-27Gastric Cancer~60-
MFCGastric Cancer~40-
EC1Esophageal Squamous Cell Carcinoma20-60-[9]
KYSE450Esophageal Squamous Cell Carcinoma20-60-[9]
THP-1Monocytic Leukemia9824[10]
THP-1Monocytic Leukemia4948[10]

Table 2: Effect of Luteolin on Cell Viability and Apoptosis

Cell LineLuteolin Concentration (µM)Exposure Time (h)EffectQuantitative ValueReference
HeLa1048Viable Cells65.4%[3]
HeLa2048Viable Cells47.9%[3]
HeLa1048Early Apoptotic Cells9.75%[3]
HeLa2048Early Apoptotic Cells12.4%[3]
HeLa1048Late Apoptotic Cells7.85%[3]
HeLa2048Late Apoptotic Cells14%[3]
MDA-MB-2313024Apoptotic CellsSignificant increase[5][6]
MDA-MB-23110, 3048Apoptotic CellsDose-dependent increase[5][6]

Table 3: Effect of Luteolin on Cell Cycle Distribution

Cell LineLuteolin Concentration (µM)Exposure Time (h)PhaseEffectReference
NCI-ADR/RES5018S PhaseSignificant increase[7]
MCF-7/MitoR5018S PhaseSignificant increase[7]
MDA-MB-2313024S Phase1.21-fold increase[5][11]
HeLa548G2/M PhaseAccumulation[12]
HeLa10, 2048Sub-G1 PhaseAccumulation (~50% at 20 µM)[12]
EC1Dose-dependent-G2/M PhaseIncreased cell population[9]
KYSE450Dose-dependent-G2/M PhaseIncreased cell population[9]

Table 4: Effect of Luteolin on Gene and Protein Expression

Cell LineLuteolin Concentration (µM)TargetEffectReference
BGC-82320, 40, 60p-PI3K, p-AKT, p-mTORDose-dependent reduction[3]
HeLa10, 20Pro-apoptotic genes (BAX, BAD, etc.)Increased expression[3]
HeLa10, 20Anti-apoptotic genes (BCL-2, MCL-1)Decreased expression[3]
HeLa5, 10, 20Caspase-3 Activity2-, 4-, and 8-fold increase[3]
MDA-MB-23110, 30hTERT mRNA and proteinDose- and time-dependent inhibition[5]
HCT-116Dose-dependentp-MEK1, p-ERK1/2Decreased levels[13]
HepG210, 50HNF4α target genes (MTP, apoB, etc.)Significant decrease in mRNA levels[14]
RAW 264.710TNF-α releaseIC50 < 1 µM[15]
MCF-760MMP-2 expressionReduced by 85.70%[11]
MCF-760AEG-1 expressionReduced by 82.34%[11]

Experimental Protocols

This section provides detailed protocols for key experiments to study the effects of luteolin on cell signaling pathways.

1. Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of luteolin on cultured cells.

  • Materials:

    • This compound

    • Cell culture medium (e.g., DMEM) with 10% FBS

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of luteolin (e.g., 1-100 µM) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

2. Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Luteolin-treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in your target cells by treating with luteolin for the desired time and concentration.

    • Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 1 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for determining the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Luteolin-treated and control cells

    • Cold 70% ethanol

    • PBS

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest approximately 1 x 10^6 cells and wash with cold PBS.

    • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing.

    • Incubate the cells at 4°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer.

4. Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation status of proteins in the PI3K/Akt, MAPK, and NF-κB pathways.

  • Materials:

    • Luteolin-treated and control cell lysates

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-IκB-α, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare cell lysates from treated and control cells.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate the signaling pathways modulated by luteolin and a general experimental workflow.

Luteolin_PI3K_Akt_Pathway Luteolin Luteolin PI3K PI3K Luteolin->PI3K Akt Akt Luteolin->Akt Receptor Growth Factor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PI3K PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Luteolin inhibits the PI3K/Akt signaling pathway.

Luteolin_MAPK_Pathway Luteolin Luteolin MEK MEK Luteolin->MEK ERK ERK Luteolin->ERK Stimuli External Stimuli Stimuli->MEK JNK JNK Stimuli->JNK p38 p38 Stimuli->p38 MEK->ERK Transcription Transcription Factors ERK->Transcription JNK->Transcription p38->Transcription CellularResponse Cellular Response (Proliferation, Apoptosis) Transcription->CellularResponse

Caption: Luteolin modulates the MAPK signaling pathway.

Luteolin_NFkB_Pathway cluster_nucleus Nucleus Luteolin Luteolin IKK IKK Luteolin->IKK Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK IkB IκBα IKK->IkB p NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammation Inflammatory Gene Expression NFkB_n NF-κB (p65/p50) NFkB_n->Inflammation

Caption: Luteolin inhibits the NF-κB signaling pathway.

Luteolin_Experimental_Workflow CellCulture Cell Culture (e.g., HeLa, MCF-7) LuteolinTreatment Luteolin Treatment (Dose- & Time-course) CellCulture->LuteolinTreatment Viability Cell Viability (MTT Assay) LuteolinTreatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) LuteolinTreatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) LuteolinTreatment->CellCycle ProteinAnalysis Protein Analysis (Western Blot) LuteolinTreatment->ProteinAnalysis DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis ProteinAnalysis->DataAnalysis

Caption: General experimental workflow for studying luteolin's effects.

References

Troubleshooting & Optimization

Luteolin Monohydrate Solutions: A Technical Guide to Stability in DMSO vs. Ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of luteolin monohydrate when dissolved in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This guidance, presented in a question-and-answer format, addresses common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Which solvent offers higher solubility for this compound, DMSO or ethanol?

A1: DMSO offers significantly higher solubility for luteolin than ethanol.[1][2] For instance, the solubility of luteolin in DMSO is approximately 10 mg/mL, whereas in ethanol, it is around 5 mg/mL.[1]

Q2: How stable are this compound solutions in DMSO and ethanol at room temperature?

A2: Luteolin solutions are generally more stable in DMSO than in ethanol-based aqueous solutions at room temperature. A study showed that luteolin in a solution of 1:3 ethanol to phosphate-buffered saline (PBS) at pH 7.4 is stable for 3 days at 25°C when protected from light.[3] In contrast, it is a common laboratory practice to prepare fresh aqueous dilutions from DMSO stock solutions daily due to the potential for instability in aqueous environments.[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term storage, it is recommended to store this compound as a crystalline solid at -20°C, where it can be stable for at least four years.[1] Once dissolved, stock solutions in DMSO can be stored at -20°C for up to four weeks. Luteolin solutions in an ethanol/PBS mixture can be stored at 5°C for up to 10 days.[3] To minimize degradation, it is crucial to protect all solutions from light.

Q4: Can I store aqueous dilutions of luteolin prepared from a DMSO stock?

A4: It is not recommended to store aqueous solutions of luteolin for more than one day.[1] Luteolin is sparingly soluble and less stable in aqueous buffers. For experiments requiring an aqueous solution, it is best to first dissolve luteolin in DMSO and then dilute it with the aqueous buffer of choice immediately before use.

Troubleshooting Guide

Issue: I am observing a precipitate in my luteolin-ethanol solution.

  • Possible Cause: The concentration of luteolin may have exceeded its solubility limit in ethanol, which is approximately 5 mg/mL.[1] Temperature can also affect solubility; a decrease in temperature can lead to precipitation.

  • Solution: Gently warm the solution to see if the precipitate redissolves. If not, you may need to prepare a more dilute solution. Ensure the solution is stored at a constant, appropriate temperature.

Issue: My experimental results with luteolin are inconsistent.

  • Possible Cause: This could be due to the degradation of luteolin in your stock or working solutions. Luteolin is susceptible to degradation, especially in aqueous solutions and when exposed to light and oxygen.[4]

  • Solution: Prepare fresh working solutions for each experiment from a recently prepared or properly stored stock solution. Protect all solutions from light by using amber vials or covering them with aluminum foil. When preparing stock solutions, purging the solvent with an inert gas like nitrogen or argon can help to displace oxygen and improve stability.[1]

Issue: I am unsure which solvent to use for my cell-based assays.

  • Possible Cause: Both DMSO and ethanol can have cytotoxic effects on cells, which can interfere with experimental results. The final concentration of the solvent in the cell culture medium is a critical factor.

  • Solution: DMSO is typically used at a final concentration of less than 0.5% (v/v) in cell culture media to minimize toxicity. Ethanol can also be used, but its final concentration should also be kept to a minimum, generally below 0.5% (v/v). It is crucial to include a vehicle control (media with the same concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Data Summary

Table 1: Solubility of Luteolin in DMSO and Ethanol

SolventSolubility (mg/mL)Reference
DMSO~10[1]
Ethanol~5[1]

Table 2: Stability of Luteolin Solutions

Solvent SystemStorage TemperatureDuration of StabilityReference
DMSO-20°CUp to 4 weeks
1:3 Ethanol:PBS (pH 7.4)25°C (protected from light)3 days[3]
1:3 Ethanol:PBS (pH 7.4)5°CUp to 10 days[3]
Aqueous dilutionsNot Recommended< 24 hours[1]

Experimental Protocols

Protocol for Preparing Luteolin Stock Solutions
  • Materials: this compound powder, anhydrous DMSO or 200 proof ethanol, sterile microcentrifuge tubes or vials, precision balance.

  • Procedure for DMSO Stock (e.g., 10 mM):

    • Weigh the required amount of this compound (MW: 304.25 g/mol for monohydrate).

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex or sonicate briefly until the luteolin is completely dissolved.

    • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Procedure for Ethanol Stock (e.g., 5 mM):

    • Follow the same procedure as for the DMSO stock, using 200 proof ethanol as the solvent.

    • Due to lower solubility, ensure complete dissolution.

    • Store at -20°C in small aliquots.

Protocol for Assessing Luteolin Stability

This protocol is adapted from a method for determining flavonoid degradation rates.[5]

  • Materials: Luteolin stock solution (in DMSO), ethanol, 0.1 M phosphate buffer solution (PBS, pH 7.3), UV-visible spectrophotometer or HPLC system.

  • Procedure:

    • Prepare a working solution of luteolin by diluting the DMSO stock solution with ethanol and then with the PBS to the final desired concentration (e.g., 20-30 µmol/L).

    • Incubate the prepared solutions at the desired temperatures (e.g., 20°C and 37°C) for a set period (e.g., 6 hours).[5]

    • At various time points, measure the absorbance at the wavelength of maximum absorbance for luteolin (~350 nm) or analyze the concentration using a validated HPLC method.

    • The residual levels of luteolin can be estimated using a standard curve. The degradation rate can be calculated based on the change in concentration over time.

Visualizations

Luteolin_Degradation_Pathway Luteolin Luteolin Eriodictyol Eriodictyol Luteolin->Eriodictyol Reduction Propionic_Acid 3-(3,4-dihydroxyphenyl)propionic acid Eriodictyol->Propionic_Acid Ring Fission

Caption: Proposed degradation pathway of luteolin.

Luteolin_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascades cluster_cellular_response Cellular Response Luteolin Luteolin MAPK MAPK Pathway (JNK, p38) Luteolin->MAPK Inhibits NFkB NF-κB Pathway Luteolin->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway Luteolin->PI3K_Akt Inhibits STAT3 STAT3 Pathway Luteolin->STAT3 Inhibits Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation Inhibition NFkB->Inflammation Proliferation Cell Proliferation Inhibition PI3K_Akt->Proliferation STAT3->Proliferation

Caption: Key signaling pathways modulated by luteolin.

experimental_workflow prep Prepare Luteolin Stock (DMSO or Ethanol) dilute Dilute to Working Concentration (e.g., in PBS) prep->dilute incubate Incubate under Experimental Conditions (Time, Temp, Light) dilute->incubate analyze Analyze Luteolin Concentration (HPLC or Spectrophotometry) incubate->analyze data Calculate Degradation Rate analyze->data

Caption: Workflow for assessing luteolin stability.

References

Technical Support Center: Overcoming Low Bioavailability of Luteolin Monohydrate In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of luteolin monohydrate.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound are showing inconsistent and lower-than-expected therapeutic effects. What could be the primary reason for this?

A1: The most likely reason for inconsistent and low efficacy of this compound in vivo is its poor bioavailability.[1][2][3][4] This is primarily attributed to several factors:

  • Low Aqueous Solubility: Luteolin is a hydrophobic molecule with poor water solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption.[5][6][7]

  • Extensive First-Pass Metabolism: After absorption, luteolin undergoes significant metabolism in the intestines and liver, where it is converted into inactive glucuronide and sulfate conjugates.[8][9][10][11] This rapid clearance reduces the amount of active luteolin reaching systemic circulation.

  • Short Biological Half-Life: The rapid metabolism and elimination of luteolin result in a short half-life in the body, making it difficult to maintain therapeutic concentrations over time.[1][4][6]

These factors collectively contribute to a low percentage of the administered luteolin dose reaching the bloodstream in its active form, thus diminishing its therapeutic effects.[12]

Q2: I am considering using a nanoformulation to enhance luteolin bioavailability. What are the most common and effective nano-based delivery systems?

A2: Nanoformulations are a highly effective strategy to overcome the bioavailability challenges of luteolin.[2][4][5][6] By encapsulating luteolin, these systems can improve its solubility, protect it from degradation and metabolism, and enhance its absorption.[5][6] Some of the most promising nano-delivery systems include:

  • Liposomes: These are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Liposomal luteolin has been shown to improve solubility and bioavailability, leading to enhanced anti-cancer effects in preclinical models.[5]

  • Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell. Micellar formulations, such as those using MPEG-PCL, have demonstrated a significant increase in luteolin's circulation time and peak plasma concentration.[5]

  • Polymeric Nanoparticles: These are solid particles made from biodegradable polymers. They can encapsulate luteolin and provide controlled release, improving its pharmacokinetic profile.[6][7]

  • Nanocrystals: These are crystalline nanoparticles of the drug itself, often stabilized by surfactants. Surface-modified nanocrystals have been shown to significantly increase the oral bioavailability of luteolin.[3][5][13]

The choice of nanoformulation will depend on the specific experimental goals, target tissue, and desired release profile.

Troubleshooting Guides

Problem: My nanoformulation of luteolin shows good in vitro characteristics (e.g., particle size, encapsulation efficiency), but the in vivo bioavailability is still suboptimal.

Possible Cause & Troubleshooting Steps:

  • P-glycoprotein (P-gp) Efflux: Luteolin may be a substrate for the P-gp efflux pump in the intestines, which actively transports it back into the gut lumen, reducing its net absorption.

    • Solution: Incorporate a P-gp inhibitor into your nanoformulation. For example, D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) is a well-known P-gp inhibitor that can be used as a surfactant or co-emulsifier in various nanoformulations to enhance cellular uptake and reduce efflux.[5]

  • Instability in the Gastrointestinal Tract: The nanoformulation may not be stable in the harsh environment of the stomach and intestines (e.g., low pH, presence of enzymes), leading to premature release of luteolin.

    • Solution: Design pH-responsive or enzyme-responsive nanoformulations. For instance, using enteric-coated polymers can protect the nanoparticles from the acidic stomach environment and ensure their release in the more neutral pH of the small intestine where absorption is maximal.

  • Insufficient Mucoadhesion: The transit time of the nanoformulation in the absorptive region of the intestine may be too short.

    • Solution: Incorporate mucoadhesive polymers (e.g., chitosan, carbopol) into the nanoparticle surface. This will prolong the residence time of the formulation at the site of absorption, allowing for more efficient uptake.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on improving luteolin bioavailability.

Table 1: Enhancement of Luteolin Bioavailability with Different Nanoformulations

Formulation TypeAnimal ModelBioavailability Enhancement (Fold Increase vs. Free Luteolin)Key FindingsReference
Luteolin Nanocrystals (LNC)Rats1.90Nanocrystals improved dissolution and absorption.[3][13]
SDS-Modified Luteolin Nanocrystals (SLNC)Rats3.48SDS opened tight junctions in the intestinal epithelium, further enhancing transport.[3][13]
MPEG-PCL MicellesRats21-fold increase in circulation timeMicelles provided controlled release and prolonged blood circulation.[5]
Zein-Caseinate NanoparticlesRats2.92Nanoparticles improved solubility, stability, and release, and reduced fecal excretion.[14]
Microemulsion SystemRatsSignificant increase in plasma concentrationsMicroemulsion improved oral bioavailability without altering the metabolite profile.[15]

Table 2: Pharmacokinetic Parameters of Luteolin and its Formulations

FormulationAnimal ModelCmax (Peak Plasma Concentration)Tmax (Time to Peak Concentration)AUC (Area Under the Curve)Reference
Free LuteolinRats7.73 mg/L--[5]
MPEG-PCL MicellesRats92.7 mg/L--[5]
Luteolin Monophosphate DerivativesRatsHigher plasma exposure-Higher than free luteolin[16]

Detailed Experimental Protocols

Protocol 1: Preparation of Luteolin-Loaded Liposomes

This protocol is a generalized method based on the principles described in the literature.[5]

Materials:

  • This compound

  • Soybean phosphatidylcholine (SPC) or other suitable phospholipid

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve luteolin, SPC, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. The molar ratio of SPC to cholesterol is typically 2:1 to 4:1.

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C).

  • To obtain unilamellar vesicles of a specific size, sonicate the resulting liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.

  • Remove any unencapsulated luteolin by centrifugation or dialysis.

  • Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the oral bioavailability of a luteolin formulation.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Luteolin formulation and free luteolin suspension (as control)

  • Oral gavage needles

  • Heparinized tubes for blood collection

  • Centrifuge

  • HPLC system for luteolin quantification

Procedure:

  • Fast the rats overnight (12-16 hours) with free access to water.

  • Divide the rats into two groups: one receiving the luteolin formulation and the other receiving the control suspension.

  • Administer a single oral dose of the luteolin formulation or control suspension via gavage.

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of luteolin in the plasma samples using a validated HPLC method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

  • Calculate the relative bioavailability of the formulation compared to the free luteolin suspension.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Evaluation prep Preparation of Luteolin Formulation char In Vitro Characterization (Size, Zeta, EE%) prep->char admin Oral Administration to Rats char->admin Proceed if characteristics are optimal blood Blood Sampling (Time Course) admin->blood plasma Plasma Separation blood->plasma hplc HPLC Analysis plasma->hplc pk Pharmacokinetic Analysis hplc->pk bioavailability_challenges cluster_luteolin This compound cluster_barriers Biological Barriers cluster_outcome Result Lut Luteolin Monohydrate Sol Poor Aqueous Solubility Lut->Sol Met First-Pass Metabolism Lut->Met Eff P-gp Efflux Lut->Eff Bio Low Oral Bioavailability Sol->Bio Met->Bio Eff->Bio signaling_pathway_inhibition Lut Luteolin NFkB NF-κB Pathway Lut->NFkB inhibits MAPK MAPK Pathway Lut->MAPK inhibits PI3K_Akt PI3K/Akt Pathway Lut->PI3K_Akt inhibits Inflam Inflammation NFkB->Inflam Prolif Cell Proliferation MAPK->Prolif PI3K_Akt->Prolif

References

Luteolin Monohydrate Nanoparticle Delivery Systems: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving luteolin monohydrate nanoparticle delivery systems.

Frequently Asked Questions (FAQs)

1. Why is a nanoparticle delivery system needed for luteolin?

Luteolin, a flavonoid with promising therapeutic properties, suffers from poor water solubility and low bioavailability, which limits its clinical application.[1][2][3][4][5][6][7] Encapsulating luteolin into nanoparticles helps to overcome these limitations by enhancing its solubility, stability, and bioavailability.[1][2]

2. What are the common types of nanoparticles used for luteolin delivery?

Several types of nanoformulations have been explored for luteolin delivery, including polymeric nanoparticles, liposomes, micelles, nanoemulsions, and nanostructured lipid carriers (NLCs).[1][2][4] The choice of nanoparticle depends on the specific application, desired release profile, and targeting strategy.

3. What are the key advantages of using nanoparticles for luteolin delivery?

  • Improved Solubility and Bioavailability: Nanoparticles can significantly increase the solubility and bioavailability of luteolin, a hydrophobic compound.[1][2][4]

  • Enhanced Stability: Encapsulation protects luteolin from degradation in biological environments, extending its circulation time.[1]

  • Targeted Delivery: Nanoparticles can be surface-modified to target specific tissues or cells, increasing therapeutic efficacy and reducing side effects.[8]

  • Controlled Release: Nanoformulations can be designed for sustained and controlled release of luteolin at the target site.[1][9]

4. What are the main challenges associated with developing luteolin nanoformulations?

Researchers may face several challenges, including:

  • Low Encapsulation Efficiency: Achieving high loading of luteolin within the nanoparticles can be difficult.[1][10][11]

  • Nanoparticle Aggregation: Nanoparticles may aggregate, leading to instability and reduced efficacy.[1][10][11]

  • Physicochemical Variability: Synthesis can result in nanoparticles with heterogeneous size, shape, and surface properties.[1]

  • In Vitro-In Vivo Correlation: Translating promising in vitro results to in vivo efficacy can be challenging.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation, characterization, and evaluation of luteolin nanoparticles.

Formulation Issues
Problem Possible Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency (EE%) - Poor affinity of luteolin for the nanoparticle core material.- High drug-to-polymer/lipid ratio.[1] - Suboptimal formulation parameters (e.g., solvent, surfactant concentration).- Select a polymer/lipid with higher affinity for luteolin.- Optimize the drug-to-carrier ratio; start with a lower ratio and gradually increase.- Experiment with different organic solvents and surfactant concentrations to improve drug partitioning into the nanoparticles.[12]
Nanoparticle Aggregation - Insufficient surface charge (low Zeta potential).- Inadequate stabilizer concentration or inappropriate stabilizer type.[13] - High nanoparticle concentration.- Improper storage conditions (e.g., temperature, pH).[14]- Increase the surface charge by using charged polymers or surfactants to enhance electrostatic repulsion.[13] - Optimize the concentration of the stabilizer. Consider using a combination of stabilizers for steric and electrostatic stabilization.[13] - Prepare or dilute the nanoparticle suspension to an optimal concentration.- Store nanoparticles at recommended temperature and pH to maintain stability.
Large Particle Size or High Polydispersity Index (PDI) - Inefficient homogenization or sonication.- Suboptimal formulation parameters (e.g., stirring speed, temperature).- Aggregation of nanoparticles.- Increase homogenization speed/time or sonication power/duration.- Optimize process parameters like stirring rate, temperature, and addition rate of the phases.- Address aggregation issues as mentioned above.
Characterization Issues
Problem Possible Cause(s) Suggested Solution(s)
Inconsistent Particle Size Measurements (DLS) - Presence of aggregates or contaminants.- High concentration of the sample leading to multiple scattering effects.- Inappropriate instrument settings.- Filter the sample before measurement to remove large aggregates and dust.- Dilute the sample to an appropriate concentration.- Ensure correct settings for the dispersant viscosity and refractive index.
Poor Quality TEM Images - Inadequate sample preparation (e.g., improper staining, aggregation on the grid).- Incorrect microscope settings (e.g., focus, magnification).- Optimize the staining procedure and concentration.- Ensure the sample is well-dispersed before applying to the grid.- Adjust microscope parameters to obtain clear images.
Broad or Unexpected Peaks in XRD - Amorphous nature of the encapsulated drug.[10][11] - Presence of crystalline excipients.- This is often expected and indicates successful encapsulation in an amorphous state.- Analyze individual components to identify the source of crystalline peaks.
In Vitro & In Vivo Study Issues
Problem Possible Cause(s) Suggested Solution(s)
Rapid Drug Release - High drug loading on the nanoparticle surface.- High porosity or rapid degradation of the nanoparticle matrix.- Optimize the formulation to ensure luteolin is encapsulated within the core.- Use a polymer with a slower degradation rate or cross-link the nanoparticle matrix.
Low Cellular Uptake - Nanoparticle surface properties (e.g., charge, hydrophobicity) are not optimal for cell interaction.- Aggregation of nanoparticles in cell culture media.- Modify the nanoparticle surface with targeting ligands or hydrophilic polymers like PEG to enhance uptake.[8] - Assess the stability of nanoparticles in the specific cell culture medium used and adjust the formulation if necessary.
Poor In Vivo Efficacy Despite Good In Vitro Results - Rapid clearance of nanoparticles by the reticuloendothelial system (RES).- Instability of nanoparticles in the bloodstream.- Inefficient accumulation at the target site.- Surface-coat nanoparticles with PEG ("stealth" coating) to reduce RES uptake and prolong circulation.[8] - Evaluate the stability of the nanoparticles in plasma.- Incorporate targeting moieties to enhance accumulation at the desired site.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on luteolin nanoparticle delivery systems.

Table 1: Physicochemical Properties of Luteolin Nanoparticles

Nanoparticle TypePolymer/LipidSize (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Polymeric NanoparticlesPLA-PEG~100--~1.4[8]
Polymeric NanoparticlesmPEG-PLGA91.70 ± 2.11-24.5 ± 1.1632.38 ± 2.7612.01 ± 0.42[15]
ChitosomesChitosan412.8 ± 3.28+37.4 ± 2.1386.6 ± 2.05-[16]
NLCsChitosan-coated--up to 95.37-[1]
NanovesiclesPhosphatidylcholine, Span 60< 300-14.82 ± 0.5483.75 ± 3.45-[12][17]
PPS-PEG NanoparticlesPPS-PEG169.77 ± 7.33--15.05 ± 0.07[5][18]
ZIF-8 NanoparticlesZIF-8384.7 ± 1.4--1360 mg/g[6]

Table 2: In Vitro Efficacy of Luteolin Nanoparticles in Cancer Cell Lines

Cell LineNanoparticle TypeIC50 of Nano-Luteolin (µM)IC50 of Free Luteolin (µM)Reference
Tu212 (SCCHN)PLA-PEG4.136.96[7][8]
H292 (NSCLC)PLA-PEG14.9615.56[7][8]
C6 and U87 (Glioblastoma)MPEG/PCL micellesReduced by 73% and >70% respectively-[1]
A549 (NSCLC)DSPE-PEG2000/TPGS micellesLower than free luteolin-[1]
CT26 (Colorectal cancer)LiposomesSignificantly higher cytocidal effect-[1]
A549Nanovesicles1.62 mMNot determined at tested concentrations[12]

Experimental Protocols

Preparation of Luteolin-Loaded Polymeric Nanoparticles (Nanoprecipitation)

This protocol is a generalized method based on common procedures for preparing PLA-PEG nanoparticles.

  • Dissolution of Luteolin and Polymer: Dissolve a specific amount of luteolin and a polymer (e.g., PLA-PEG) in a water-miscible organic solvent like acetone or acetonitrile.

  • Preparation of Aqueous Phase: Prepare an aqueous solution, which may contain a stabilizer (e.g., Poloxamer 407).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid solvent diffusion leads to the precipitation of the polymer and encapsulation of luteolin, forming nanoparticles.

  • Solvent Evaporation: Stir the resulting suspension overnight at room temperature to evaporate the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unencapsulated drug and excess surfactant. Wash the pellet with deionized water and re-centrifuge.

  • Resuspension and Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for characterization and further use. Store at 4°C.

Characterization of Nanoparticles
  • Particle Size and Zeta Potential: Analyze the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).

  • Morphology: Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%):

    • Separate the nanoparticles from the aqueous medium containing unencapsulated luteolin by centrifugation.

    • Quantify the amount of free luteolin in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

    • Calculate EE% and DL% using the following formulas:

      • EE% = [(Total Luteolin - Free Luteolin) / Total Luteolin] x 100

      • DL% = [(Total Luteolin - Free Luteolin) / Weight of Nanoparticles] x 100

In Vitro Drug Release Study
  • Sample Preparation: Place a known amount of luteolin-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.

  • Release Medium: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.[12][17]

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of luteolin in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., A549, Tu212) in a 96-well plate and allow them to adhere overnight.[8][12]

  • Treatment: Treat the cells with various concentrations of free luteolin, luteolin-loaded nanoparticles, and blank nanoparticles for a specific duration (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization cluster_evaluation Evaluation A Dissolve Luteolin & Polymer in Organic Solvent C Nanoprecipitation (Dropwise addition with stirring) A->C B Prepare Aqueous Phase with Stabilizer B->C D Solvent Evaporation C->D E Centrifugation D->E F Washing E->F G Resuspension F->G H DLS (Size, PDI, Zeta Potential) G->H I TEM/SEM (Morphology) G->I J UV-Vis/HPLC (EE%, DL%) G->J K In Vitro Studies (Drug Release, Cell Viability) J->K L In Vivo Studies (Animal Models) K->L

Caption: Experimental workflow for luteolin nanoparticle synthesis and evaluation.

Luteolin_Signaling_Pathway cluster_cell Cancer Cell Luteolin_NP Luteolin Nanoparticle Luteolin Luteolin Luteolin_NP->Luteolin Release p53 p53 Luteolin->p53 Upregulates p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces CDK2 CDK2 p21->CDK2 Inhibits CellCycleArrest Cell Cycle Arrest (G2/M Phase) CDK2->CellCycleArrest note Luteolin enhances apoptotic cell death via the Nrf2 and p53 pathways.

Caption: Luteolin's effect on the p53 signaling pathway in cancer cells.

References

Technical Support Center: Optimizing Luteolin Monohydrate for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of luteolin monohydrate for their cell-based assays.

Frequently Asked Questions (FAQs)

1. What is the optimal solvent for dissolving this compound for cell culture experiments?

This compound has low solubility in water but is soluble in organic solvents.[1][2] For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.[2] Ethanol and Dimethylformamide (DMF) are also effective.[2] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

2. How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in a suitable organic solvent like DMSO to a high concentration (e.g., 10-50 mM).[2] Gentle warming or sonication can aid in dissolution.[3] After complete dissolution, sterilize the stock solution by filtering it through a 0.22 µm syringe filter. Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.[4]

3. What is a typical effective concentration range for this compound in cell-based assays?

The effective concentration of luteolin can vary significantly depending on the cell line and the biological endpoint being measured.[5] Generally, concentrations ranging from 1 µM to 100 µM have been reported to be effective.[6][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

4. How can I determine the optimal concentration of luteolin for my experiment?

To determine the optimal concentration, a cell viability or cytotoxicity assay such as MTT, XTT, or CCK-8 is recommended.[6][8] Treat your cells with a range of luteolin concentrations (e.g., a serial dilution from 1 µM to 100 µM) for a specific duration (e.g., 24, 48, or 72 hours).[7] The results will help you determine the IC50 (half-maximal inhibitory concentration) and select appropriate concentrations for further experiments.[9]

5. Luteolin treatment is causing cell death in my control (non-cancerous) cell line. What should I do?

Luteolin can exhibit cytotoxic effects on normal cells, although often at higher concentrations than in cancer cells.[5] If you observe significant toxicity in your control cell line, consider lowering the concentration range of luteolin used in your experiments. It is important to establish a therapeutic window where luteolin shows a selective effect on your target cells.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Stock Solution The concentration of this compound is too high for the solvent.Try gentle warming or sonication to dissolve the precipitate. If the issue persists, prepare a new stock solution at a lower concentration.
Precipitation in Cell Culture Medium The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to precipitate when diluted in the aqueous medium.[10]Ensure the final concentration of the organic solvent in the culture medium is kept to a minimum (ideally ≤ 0.1%). Prepare intermediate dilutions in serum-free medium before adding to the final culture.
Inconsistent or Not Reproducible Results 1. Inconsistent stock solution concentration due to improper dissolution or storage. 2. Variation in cell seeding density. 3. Fluctuation in incubation time.1. Ensure the stock solution is homogenous before each use. Avoid repeated freeze-thaw cycles by storing in aliquots. 2. Maintain a consistent cell seeding density across all experiments. 3. Standardize the incubation time for luteolin treatment.
No Observable Effect at Expected Concentrations 1. The cell line may be resistant to luteolin. 2. The luteolin may have degraded. 3. The concentration range tested is too low.1. Test a wider range of concentrations. 2. Use a fresh stock solution of luteolin. 3. Perform a dose-response experiment with a higher concentration range.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO~10 mg/mL[2]
Dimethylformamide (DMF)~20 mg/mL[2]
Ethanol~5 mg/mL[2]
Aqueous Buffers (e.g., PBS)Sparingly soluble (~1 mg/mL in 1:5 DMF:PBS)[2]
WaterSlightly soluble[1]

Table 2: Reported IC50 Values of Luteolin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay DurationReference
A549Human Lung Carcinoma3.1Not Specified[5]
HT-29Human Colon Cancer20-60 (effective range)Not Specified[5]
HeLaHuman Cervical Cancer5-20 (effective range)48h[11]
EC1 & KYSE450Esophageal Squamous Cell Carcinoma20-6048-72h[6]
NCI-ADR/RESMultidrug-Resistant Ovarian Cancer~4524h[12]
U937Human Histiocytic Lymphoma<10 µg/mLNot Specified[13]
A549Non-Small-Cell Lung Cancer27.1248h[7]
H460Non-Small-Cell Lung Cancer18.9348h[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, 100% DMSO, sterile microcentrifuge tubes, 0.22 µm syringe filter.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 20 mM).

    • Vortex or sonicate the solution until the this compound is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Determining Optimal Concentration using MTT Assay
  • Materials: 96-well plates, cells of interest, complete culture medium, this compound stock solution, MTT reagent (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the luteolin stock solution in a complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest luteolin concentration).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of luteolin.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 490-570 nm using a microplate reader.[14][15]

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Luteolin Stock Solution (in DMSO) serial_dilute Prepare Serial Dilutions of Luteolin prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Luteolin Dilutions seed_cells->treat_cells serial_dilute->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance calc_viability Calculate Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for determining the optimal luteolin concentration.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus luteolin Luteolin ikk IKK Complex luteolin->ikk Inhibition stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) stimulus->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription

Caption: Luteolin's inhibitory effect on the NF-κB signaling pathway.[16][17][18]

troubleshooting_tree start Problem: Precipitation in Culture Medium check_dmso Is final DMSO concentration > 0.1%? start->check_dmso reduce_dmso Solution: Lower final DMSO concentration. check_dmso->reduce_dmso Yes check_stock Is the stock solution clear? check_dmso->check_stock No remake_stock Solution: Prepare fresh, lower concentration stock. check_stock->remake_stock No intermediate_dilution Solution: Use intermediate dilution in serum-free medium. check_stock->intermediate_dilution Yes

Caption: Troubleshooting decision tree for luteolin precipitation.

References

Troubleshooting luteolin monohydrate precipitation in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with luteolin monohydrate, focusing on issues related to its precipitation in aqueous buffers.

Troubleshooting Guide: this compound Precipitation

Issue: My this compound precipitated out of my aqueous buffer after I added it.

Immediate Corrective Actions:

  • Assess the final concentration of the organic solvent. Luteolin has very poor solubility in purely aqueous solutions.[1][2][3] A common and effective method to dissolve it is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) and then dilute this stock into your aqueous buffer.[1] Ensure the final concentration of the organic solvent in your aqueous buffer is sufficient to maintain solubility but does not negatively impact your experimental system.

  • Gently warm the solution. Increasing the temperature can enhance the solubility of luteolin.[4] A gentle warming of your solution in a water bath may help redissolve the precipitate. However, be cautious about the temperature stability of both luteolin and your buffer components.

  • Adjust the pH. Luteolin's solubility is known to increase in alkaline conditions.[2] If your experimental parameters allow, a slight increase in the pH of your buffer might help to dissolve the precipitate.

Preventative Measures:

  • Proper Stock Solution Preparation: Always prepare a high-concentration stock solution of this compound in a suitable organic solvent such as DMSO, DMF, or ethanol before diluting it into your aqueous buffer.[1]

  • Incremental Dilution: When diluting the organic stock solution into the aqueous buffer, add it slowly while vortexing or stirring to ensure rapid and even dispersion. This can prevent localized high concentrations of luteolin that are more prone to precipitation.

  • Freshly Prepared Solutions: Luteolin is not stable in aqueous solutions for extended periods, and storing them for more than a day is not recommended.[1] Prepare your final aqueous solution fresh for each experiment. Luteolin can be unstable when exposed to atmospheric oxygen, leading to degradation.[5]

Frequently Asked Questions (FAQs)

1. Why is my this compound not dissolving in my aqueous buffer?

This compound has inherently low solubility in water, typically in the range of 0.1–1.0 mg/mL at 25°C.[3] Direct dissolution in aqueous buffers is often unsuccessful. To achieve dissolution, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF to create a stock solution, which can then be diluted into the aqueous buffer of your choice.[1]

2. What is the best organic solvent to use for a this compound stock solution?

DMSO and DMF are excellent choices for creating a high-concentration stock solution of luteolin.[1] Ethanol can also be used, although the solubility is lower compared to DMSO and DMF.[1] The choice of solvent may depend on the tolerance of your specific experimental system (e.g., cell culture) to that solvent.

3. What is the maximum recommended final concentration of organic solvent in my aqueous buffer?

The final concentration of the organic solvent should be kept as low as possible to avoid artifacts in your experiment, while still being high enough to maintain luteolin solubility. For example, a 1:5 solution of DMF to PBS (pH 7.2) can achieve a luteolin solubility of approximately 1 mg/ml.[1] It is crucial to determine the tolerance of your specific assay or cell line to the chosen organic solvent and always include a vehicle control in your experiments.

4. Can I heat the solution to help dissolve my this compound?

Yes, gently heating the solution can aid in dissolving this compound as its solubility generally increases with temperature.[4] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound.

5. How does pH affect the solubility of this compound?

This compound is more soluble in alkaline solutions.[2] If your experimental design permits, adjusting the pH of your buffer to a more alkaline value can enhance its solubility.

6. How should I store my this compound solutions?

This compound powder should be stored at -20°C.[1] It is recommended to prepare fresh aqueous working solutions for each experiment, as aqueous solutions of luteolin are not stable for more than 24 hours.[1] Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for longer periods.

Data Presentation

Table 1: Solubility of Luteolin in Various Solvents

SolventApproximate Solubility (mg/mL)Reference
Water (25°C)0.1 - 1.0[3]
Ethanol~5[1]
DMSO~10[1]
DMF~20[1]
DMF:PBS (pH 7.2) (1:5)~1[1]
Aqueous Alkaline SolutionSoluble[2]

Experimental Protocols

Protocol for Preparing a this compound Working Solution in Aqueous Buffer
  • Prepare a Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity, anhydrous DMSO or DMF to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).

    • Vortex thoroughly until the this compound is completely dissolved. A brief sonication or gentle warming may be used to aid dissolution.

  • Dilute to the Final Working Concentration:

    • Warm your desired aqueous buffer to the experimental temperature (e.g., 37°C for cell culture experiments).

    • While gently vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to reach your final desired concentration.

    • Ensure the final concentration of the organic solvent is below the toxic threshold for your experimental system.

  • Verification and Use:

    • Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for immediate use.

    • It is highly recommended to use the prepared aqueous solution immediately and not to store it for future use.[1]

Visualizations

experimental_workflow Experimental Workflow for Luteolin Solution Preparation start Start weigh Weigh Luteolin Monohydrate Powder start->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO) to create stock solution weigh->dissolve vortex Vortex/Sonicate until fully dissolved dissolve->vortex warm_buffer Warm Aqueous Buffer vortex->warm_buffer dilute Slowly Dilute Stock into warm buffer with vortexing warm_buffer->dilute check_precipitation Check for Precipitation dilute->check_precipitation use_solution Use Solution Immediately check_precipitation->use_solution Clear troubleshoot Troubleshoot: - Check solvent concentration - Gentle warming - Adjust pH check_precipitation->troubleshoot Precipitate Observed

Caption: Workflow for preparing this compound solutions.

Caption: Luteolin's inhibitory effect on the PI3K/Akt pathway.

References

Technical Support Center: Enhancing Luteolin Monohydrate Solubility with Cyclodextrins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the solubility of luteolin monohydrate using cyclodextrins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the solubility of this compound a concern?

A1: Luteolin, a flavonoid with significant anti-inflammatory, antioxidant, and anticancer properties, has very poor water solubility (less than 0.1 mg/mL at room temperature). This low solubility limits its bioavailability and therapeutic potential as it leads to poor dissolution rates and limited absorption in the gastrointestinal tract.

Q2: How do cyclodextrins improve the solubility of luteolin?

A2: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate the hydrophobic luteolin molecule within their cavity, forming an inclusion complex. The hydrophilic exterior of the cyclodextrin then interacts with water, effectively increasing the overall solubility of the luteolin.

Q3: What type of cyclodextrin is best for enhancing luteolin solubility?

A3: Several types of cyclodextrins have been shown to be effective, with modified β-cyclodextrins often demonstrating superior performance. Studies have indicated that hydroxypropyl-β-cyclodextrin (HP-β-CD) and dimethyl-β-cyclodextrin (DM-β-CD) provide a greater solubility enhancement for luteolin compared to the parent β-cyclodextrin (β-CD). The choice of cyclodextrin can depend on the specific application and desired complexation efficiency.

Q4: What is the typical stoichiometry of a luteolin-cyclodextrin complex?

A4: Phase solubility studies have consistently shown that luteolin forms a 1:1 stoichiometric inclusion complex with various cyclodextrins, including β-CD, HP-β-CD, and DM-β-CD.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Solubility Enhancement - Inappropriate type of cyclodextrin used.- Suboptimal preparation method.- Incorrect stoichiometric ratio.- Presence of competing molecules in a complex mixture.- Screen different cyclodextrin derivatives (e.g., HP-β-CD, DM-β-CD) which have shown higher stability constants with luteolin.- Optimize the preparation method. Freeze-drying is often reported as an effective method for obtaining a good yield of the inclusion complex.- Ensure a 1:1 molar ratio of luteolin to cyclodextrin is used, as this is the reported stoichiometry.- If working with a plant extract, consider purification steps to reduce the interference of other compounds.
Precipitation During Complexation - Exceeding the solubility limit of the cyclodextrin or the complex.- Unfavorable pH or temperature conditions.- Consult the solubility data for the specific cyclodextrin being used and ensure the concentration is within the soluble range.- Adjust the pH of the aqueous solution. The solubility of both luteolin and cyclodextrins can be pH-dependent.- Control the temperature during the complexation process. Stirring at a controlled temperature (e.g., 60°C) for an extended period can facilitate complex formation.
Inconclusive Characterization Results (e.g., FTIR, DSC, XRD) - Incomplete formation of the inclusion complex.- Physical mixture instead of a true inclusion complex.- Insufficient sensitivity of the analytical technique.- Ensure the chosen preparation method (e.g., freeze-drying, kneading) is performed correctly to facilitate intimate contact between luteolin and the cyclodextrin cavity.- Compare the analytical data of the complex with that of a simple physical mixture of luteolin and the cyclodextrin to identify true changes indicative of inclusion.- Employ multiple characterization techniques for confirmation. For instance, changes in thermal behavior (DSC), diffraction patterns (XRD), and vibrational bands (FTIR) collectively provide strong evidence of complex formation.
Variability Between Batches - Inconsistent quality of raw materials.- Lack of precise control over experimental parameters.- Use this compound and cyclodextrins of high and consistent purity.- Standardize all experimental parameters, including temperature, stirring speed and duration, and drying conditions.

Data Presentation

Table 1: Comparison of Luteolin Solubility Enhancement with Different Cyclodextrins

Cyclodextrin TypeStability Constant (K)Fold Increase in SolubilityReference
β-Cyclodextrin (β-CD)Varies~2.72-fold
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Higher than β-CDReported as most efficient
Dimethyl-β-Cyclodextrin (DM-β-CD)Higher than β-CDStrong interaction reported
Glucosyl-β-Cyclodextrin (G-β-CD)Highest among tested β-CDs-
γ-Cyclodextrin (γ-CD)-~3.71-fold

Note: The exact fold increase can vary depending on the experimental conditions.

Experimental Protocols

Phase Solubility Study

This experiment is crucial for determining the stoichiometry and stability constant of the luteolin-cyclodextrin complex.

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 10 mM).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Seal the containers and shake them at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).

  • After reaching equilibrium, centrifuge the suspensions to separate the undissolved luteolin.

  • Filter the supernatant through a 0.45 µm membrane filter.

  • Determine the concentration of dissolved luteolin in each sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Plot the concentration of dissolved luteolin against the concentration of the cyclodextrin to generate a phase solubility diagram. The shape of the curve indicates the type of complex formed, and the slope is used to calculate the stability constant.

Preparation of Luteolin-Cyclodextrin Inclusion Complex by Freeze-Drying

The freeze-drying (lyophilization) method is widely used to prepare solid inclusion complexes.

Methodology:

  • Dissolve the desired molar ratio (typically 1:1) of this compound in a suitable organic solvent (e.g., anhydrous ethanol).

  • Dissolve the corresponding molar amount of the cyclodextrin in deionized water.

  • Slowly add the luteolin solution to the aqueous cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 12 hours) using a magnetic stirrer.

  • After stirring, filter the solution to remove any uncomplexed luteolin.

  • Freeze the resulting clear solution at a low temperature (e.g., -80°C).

  • Lyophilize the frozen solution under vacuum until a dry powder is obtained.

  • The resulting powder is the luteolin-cyclodextrin inclusion complex.

Characterization of the Inclusion Complex

To confirm the formation of the inclusion complex, a combination of analytical techniques is recommended.

  • Fourier Transform Infrared Spectroscopy (FTIR): Compare the spectra of luteolin, the cyclodextrin, their physical mixture, and the prepared complex. Changes in the characteristic peaks of luteolin (e.g., shifts or disappearance of bands) indicate its inclusion within the cyclodextrin cavity.

  • Differential Scanning Calorimetry (DSC): Thermograms of the inclusion complex will show the disappearance or shifting of the melting peak of luteolin, suggesting its amorphous state within the complex.

  • X-Ray Diffraction (XRD): The diffraction pattern of the inclusion complex will differ from that of the individual components, typically showing a more amorphous or a new crystalline pattern, indicating the formation of a new solid phase.

  • Scanning Electron Microscopy (SEM): SEM images can reveal morphological changes. The original crystalline structure of luteolin and the cyclodextrin will be replaced by a new, amorphous-looking structure in the inclusion complex.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2D NMR (like ROESY) can provide direct evidence of the inclusion of the luteolin molecule within the cyclodextrin cavity by showing chemical shift changes and intermolecular correlations.

Visualizations

experimental_workflow cluster_prep Complex Preparation cluster_char Characterization cluster_sol Solubility & Stability Analysis prep1 Dissolve Luteolin in Organic Solvent prep3 Mix and Stir (e.g., 60°C, 12h) prep1->prep3 prep2 Dissolve Cyclodextrin in Water prep2->prep3 prep4 Freeze-Drying prep3->prep4 char1 FTIR prep4->char1 Inclusion Complex char2 DSC prep4->char2 Inclusion Complex char3 XRD prep4->char3 Inclusion Complex char4 SEM prep4->char4 Inclusion Complex char5 NMR prep4->char5 Inclusion Complex sol1 Phase Solubility Study prep4->sol1 sol2 Dissolution Testing prep4->sol2

Caption: Experimental workflow for the preparation and characterization of luteolin-cyclodextrin complexes.

inclusion_mechanism cluster_reactants Reactants cluster_process Complexation cluster_product Product luteolin Luteolin (Hydrophobic) process Formation of Inclusion Complex luteolin->process cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->process water Water soluble_complex Enhanced Aqueous Solubility water->soluble_complex complex Luteolin-Cyclodextrin Inclusion Complex process->complex complex->soluble_complex

Caption: Mechanism of solubility enhancement of luteolin through cyclodextrin inclusion.

Luteolin monohydrate degradation kinetics and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for luteolin monohydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the stability and degradation of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning yellow/brown) and I'm seeing inconsistent results. What is happening?

A1: Luteolin is susceptible to degradation, especially when exposed to atmospheric oxygen, light, and non-optimal pH conditions. This degradation often results in a color change and a loss of the compound's biological activity, leading to inconsistent experimental outcomes. The degradation process involves oxidation of the flavonoid structure.

Q2: What are the primary factors that cause this compound to degrade?

A2: The main factors contributing to luteolin degradation are:

  • pH: Luteolin is particularly unstable in alkaline (basic) conditions, which promote deprotonation and subsequent oxidation.[1]

  • Oxygen: Exposure to atmospheric oxygen can lead to oxidative degradation.[1][2]

  • Temperature: Higher temperatures accelerate the rate of degradation.[3][4]

  • Light: Exposure to UV and even visible light can induce photodegradation.[5][6]

  • Metal Ions: The presence of certain metal ions, such as Cu2+, can catalyze oxidation and enhance degradation, especially at higher temperatures.[3][4]

Q3: How should I prepare and store my this compound stock solutions to minimize degradation?

A3: To ensure the stability of your luteolin solutions, follow these recommendations:

  • Solvent Selection: Luteolin has poor water solubility.[7] For stock solutions, use organic solvents like DMSO, ethanol, or dimethylformamide (DMF). A recommended practice for preparing aqueous solutions is to first dissolve the luteolin in a small amount of DMF and then dilute it with your aqueous buffer.

  • pH Control: Maintain a neutral or slightly acidic pH for your final solution, as alkaline conditions significantly accelerate degradation.

  • Oxygen Exclusion: Prepare solutions using de-gassed solvents and consider purging the container with an inert gas (e.g., nitrogen or argon) before sealing.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Temperature Control: Store stock solutions at -20°C. For working solutions, it is not recommended to store them for more than one day. If longer storage is necessary, aliquot and freeze at -20°C for up to four weeks.

Q4: I suspect my luteolin has degraded. How can I confirm this?

A4: You can use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to assess the purity of your luteolin sample. A stability-indicating HPLC method will show a decrease in the peak area of the parent luteolin compound and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results between experimental replicates. Luteolin degradation during the experiment.Prepare fresh luteolin solutions for each experiment. Ensure all experimental conditions (pH, temperature, light exposure) are consistent.
Loss of biological activity over time. Degradation of luteolin in stock or working solutions.Aliquot stock solutions and store them at -20°C, protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions daily.
Precipitate forms in aqueous working solution. Poor aqueous solubility of luteolin.First, dissolve luteolin in a minimal amount of a compatible organic solvent (e.g., DMSO) before diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Rapid color change of the solution. Oxidative degradation, likely accelerated by alkaline pH, light, or metal ions.Check the pH of your solution and adjust if necessary. Protect the solution from light. Use high-purity water and reagents to minimize metal ion contamination.

Quantitative Data on Luteolin Degradation

The degradation of luteolin generally follows first-order kinetics. The rate of degradation is influenced by various factors as summarized in the tables below.

Table 1: Effect of Temperature and Metal Ions on Luteolin Degradation Rate Constant (k) at pH 7.3 [3]

ConditionTemperature (°C)Degradation Rate Constant (k) (h⁻¹)
Luteolin only200.0214
Luteolin only370.0245
Luteolin + Fe²⁺20Lower than 0.0214 (stabilizing effect)
Luteolin + Fe²⁺37Lower than 0.0245 (stabilizing effect)
Luteolin + Cu²⁺20Similar to 0.0214
Luteolin + Cu²⁺37Higher than 0.0245 (degradation enhanced)

Table 2: Summary of Luteolin Stability under Forced Degradation Conditions

Stress ConditionObservationReference
Acidic (e.g., 0.1 N HCl) Relatively stable, minimal degradation.[8]
Alkaline (e.g., 0.1 N NaOH) Significant degradation (e.g., ~14% after 24 hours).[8]
Oxidative (e.g., 3% H₂O₂) Significant degradation (e.g., ~12% after 24 hours).[8]
Photolytic (UV light) Degradation occurs, with a reduction in concentration of 8-12% within 30 minutes reported in one study.[6]
Thermal Degradation rate increases with temperature.[3][4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Luteolin

This protocol provides a general framework for a stability-indicating HPLC method. Optimization may be required for specific equipment and samples.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid or phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol). A common starting point is a 35:65 (v/v) ratio of 0.1% TFA in water to acetonitrile.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Luteolin has characteristic absorption peaks around 255 nm and 350 nm. Monitoring at 350 nm is common for quantification.[10]

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). b. Prepare a series of calibration standards by diluting the stock solution. c. Inject the standards to create a calibration curve. d. Inject the samples to be analyzed (e.g., from a forced degradation study). e. Monitor the chromatogram for the luteolin peak and any new peaks from degradation products. The stability is assessed by the decrease in the area of the luteolin peak over time.

Protocol 2: Forced Degradation Study of Luteolin

This protocol outlines the steps to intentionally degrade luteolin to identify potential degradation products and validate a stability-indicating analytical method. The goal is to achieve 5-20% degradation.[11][12]

  • Preparation of Luteolin Solution: Prepare a stock solution of luteolin at a concentration of approximately 1 mg/mL in a suitable solvent.

  • Acid Hydrolysis:

    • Mix the luteolin solution with 0.1 N HCl.

    • Incubate at room temperature or elevate to 60°C if no degradation is observed.

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix the luteolin solution with 0.1 N NaOH.

    • Incubate at room temperature.

    • Take samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix the luteolin solution with a 3% solution of hydrogen peroxide (H₂O₂).

    • Incubate at room temperature.

    • Take samples at various time points.

  • Thermal Degradation:

    • Store the luteolin solution (or solid powder) in an oven at an elevated temperature (e.g., 70°C).

    • Take samples at various time points.

  • Photodegradation:

    • Expose the luteolin solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • Take samples from both the exposed and control solutions at various time points.

  • Analysis: Analyze all samples and controls using a validated stability-indicating HPLC method (as described in Protocol 1). Compare the chromatograms to identify and quantify degradation products.

Visualizations

Luteolin Antioxidant Signaling Pathway

Luteolin_Antioxidant_Pathway cluster_stress Cellular Stress cluster_luteolin Luteolin Intervention cluster_pathway Nrf2 Signaling Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 Oxidative_Stress->Keap1 induces Luteolin Luteolin Luteolin->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->Oxidative_Stress neutralizes

Caption: Luteolin's antioxidant mechanism via the Nrf2 signaling pathway.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions start Start: Prepare Luteolin Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Alkaline Hydrolysis (0.1 N NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (70°C) start->thermal photo Photolytic (UV/Vis Light) start->photo sampling Sample at Timed Intervals (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base Samples) sampling->neutralize analysis Analyze via Stability-Indicating HPLC-UV Method neutralize->analysis end End: Identify Degradants & Determine Degradation Kinetics analysis->end

Caption: Workflow for conducting a forced degradation study of luteolin.

Proposed Oxidative Degradation Pathway of Luteolin

Luteolin_Oxidative_Degradation Luteolin Luteolin C₁₅H₁₀O₆ OrthoQuinone Luteolin o-quinone C₁₅H₈O₆ Luteolin->OrthoQuinone Oxidation (O₂, OH⁻, metal ions) Dimer Dimerized Product OrthoQuinone->Dimer Dimerization RingFission Ring Fission Products OrthoQuinone->RingFission Further Oxidation PhenolicAcids Phenolic Acids e.g., 3,4-dihydroxyphenyl- propionic acid RingFission->PhenolicAcids Decomposition

References

Technical Support Center: Synthesis of Luteolin Monohydrate Cocrystals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of luteolin monohydrate cocrystals to improve solubility.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of this compound cocrystals.

Problem Potential Cause Recommended Solution
Low or no cocrystal yield Inappropriate solvent selection for liquid-assisted grinding (LAG) or solution crystallization.Screen different solvents. For LAG, n-hexane and ethanol have been shown to be effective. For solution methods, select a solvent system where both luteolin and the coformer have moderate solubility.[1]
Unsuitable coformer.Perform a coformer screen based on hydrogen bonding propensity and complementary functional groups. Coformers like isoniazid and caffeine have been successfully used.[1][2]
Incorrect stoichiometric ratio.Experiment with different stoichiometric ratios of this compound to coformer (e.g., 1:1, 1:2, 2:1).
Formation of a physical mixture instead of cocrystals Insufficient energy input during grinding.Increase the grinding time or frequency. For liquid-assisted grinding, ensure the appropriate amount of solvent is added to facilitate molecular mobility.
Incompatible solvent in solution methods.Use a solvent that promotes supersaturation of the cocrystal phase rather than the individual components. Ternary phase diagrams can be helpful in identifying the optimal solvent and concentration ranges.[3]
Difficulty in obtaining single crystals for X-ray diffraction Rapid crystallization.Slow down the crystallization process. Methods like slow solvent evaporation or vapor diffusion can be employed. Using a solvent/anti-solvent system can also promote the growth of single crystals.[1]
Presence of impurities.Ensure high purity of starting materials (luteolin and coformer). Recrystallize the starting materials if necessary.
Polymorphism in cocrystals Different crystallization conditions (solvent, temperature, saturation).Carefully control and document all crystallization parameters. Characterize the resulting solid forms using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify and differentiate polymorphs.[4][5][6]
Inconsistent solubility enhancement results Incomplete conversion to the cocrystal phase.Confirm the phase purity of the cocrystal product using PXRD. The presence of unreacted luteolin will lead to lower than expected solubility.[1]
Degradation of the sample.Luteolin is susceptible to degradation. Store samples under appropriate conditions (e.g., protected from light and moisture) and use freshly prepared samples for solubility studies.
Issues with the solubility measurement method.Ensure the system has reached equilibrium. Use a validated analytical method, such as HPLC, for accurate quantification.[1]

Frequently Asked Questions (FAQs)

1. What are the most common methods for synthesizing this compound cocrystals?

The most frequently reported methods for synthesizing this compound cocrystals are:

  • Liquid-Assisted Grinding (LAG): This is a solid-state method where this compound and a coformer are ground together with a small amount of a solvent. This method is often efficient and environmentally friendly.[1]

  • Solution-Based Methods:

    • Solvent Evaporation: Luteolin and the coformer are dissolved in a suitable solvent, and the solvent is slowly evaporated to induce cocrystallization.[2]

    • Slurry Conversion: A suspension of luteolin and the coformer is stirred in a solvent where both components have limited solubility. Over time, the more stable cocrystal phase will form.[7]

2. How can I select a suitable coformer for luteolin?

Coformer selection is crucial for successful cocrystallization. Consider the following:

  • Hydrogen Bonding: Luteolin has multiple hydroxyl groups that can act as hydrogen bond donors. Select coformers with complementary functional groups (e.g., pyridines, amides) that can act as hydrogen bond acceptors.[8]

  • Supramolecular Synthon Approach: Predict the likely hydrogen bonding interactions between luteolin and potential coformers to guide your selection.

  • Trial and Error: Experimental screening of a library of pharmaceutically acceptable coformers is often necessary.

3. What characterization techniques are essential to confirm cocrystal formation?

The following techniques are critical for characterizing luteolin cocrystals:

  • Powder X-ray Diffraction (PXRD): The PXRD pattern of a cocrystal will be unique and different from the patterns of the individual components and their physical mixture.[1]

  • Differential Scanning Calorimetry (DSC): A cocrystal will exhibit a single, sharp melting point that is different from the melting points of the starting materials.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational frequencies, particularly of the hydroxyl and carbonyl groups, can indicate the formation of new hydrogen bonds in the cocrystal.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method to determine the crystal structure and confirm the formation of a cocrystal. However, growing suitable single crystals can be challenging.

4. How much can the solubility of luteolin be improved through cocrystallization?

The degree of solubility enhancement depends on the coformer and the specific cocrystal form. For example:

  • A luteolin-isoniazid cocrystal demonstrated a solubility of 112.3 μg/mL, which is approximately three times higher than that of this compound.[1][2]

  • A drug-drug cocrystal of temozolomide and luteolin (TMZ/LUT·2H2O) showed a maximum luteolin solubility of 55.6 μg/mL, nearly double that of luteolin hydrate (27.5 μg/mL).[7]

Quantitative Data Summary

Compound Solubility (μg/mL) Fold Increase vs. This compound Reference
This compound~37.4-[1][2]
Luteolin-Isoniazid Cocrystal112.3~3[1][2]
Luteolin-Caffeine Cocrystal-1.4 (based on AUC)[1][2]
Luteolin Hydrate27.5-[7]
TMZ/LUT·2H2O Cocrystal55.6~2[7]

Experimental Protocols

Liquid-Assisted Grinding (LAG) for Luteolin-Isoniazid Cocrystal Synthesis

Materials:

  • This compound

  • Isoniazid

  • Ethanol or n-hexane

  • Mortar and pestle or ball mill

Procedure:

  • Weigh equimolar amounts of this compound and isoniazid.

  • Transfer the powders to a mortar or a grinding jar of a ball mill.

  • Add a few drops of ethanol or n-hexane (typically 10-20 μL per 100 mg of solid material).

  • Grind the mixture manually with a pestle for 30-60 minutes or in a ball mill at a specified frequency and duration.

  • Collect the resulting powder.

  • Characterize the product using PXRD and DSC to confirm cocrystal formation.

Solution Evaporation for Luteolin Cocrystal Synthesis

Materials:

  • This compound

  • Coformer (e.g., caffeine)

  • Suitable solvent (e.g., ethanol, methanol, or a solvent mixture)

  • Crystallization dish or vial

Procedure:

  • Dissolve equimolar amounts of this compound and the coformer in a minimal amount of the chosen solvent with gentle heating and stirring if necessary.

  • Filter the solution to remove any undissolved particles.

  • Transfer the clear solution to a crystallization dish or vial.

  • Cover the container with a perforated lid or parafilm to allow for slow solvent evaporation at room temperature.

  • Monitor the container for crystal formation over several days.

  • Once crystals have formed, collect them by filtration and dry them under vacuum.

  • Characterize the crystals using PXRD, DSC, and ideally, SCXRD.

Visualizations

experimental_workflow cluster_screening Coformer & Solvent Screening cluster_synthesis Cocrystal Synthesis cluster_characterization Characterization cluster_evaluation Property Evaluation coformer_selection Coformer Selection (e.g., Isoniazid, Caffeine) lag Liquid-Assisted Grinding coformer_selection->lag solution_evap Solution Evaporation coformer_selection->solution_evap slurry Slurry Conversion coformer_selection->slurry solvent_screening Solvent Screening (e.g., Ethanol, n-Hexane) solvent_screening->lag solvent_screening->solution_evap solvent_screening->slurry pxrd PXRD lag->pxrd solution_evap->pxrd slurry->pxrd dsc DSC pxrd->dsc ftir FTIR dsc->ftir scxrd SCXRD ftir->scxrd solubility Solubility Studies scxrd->solubility dissolution Dissolution Testing solubility->dissolution bioavailability Bioavailability Assessment dissolution->bioavailability

Caption: Experimental workflow for synthesis and evaluation of luteolin cocrystals.

troubleshooting_logic start Cocrystal Synthesis Attempt check_yield Is Cocrystal Yield Low? start->check_yield check_phase Is it a Physical Mixture? check_yield->check_phase No solution_yield Adjust: Coformer, Solvent, Stoichiometry check_yield->solution_yield Yes check_solubility Inconsistent Solubility? check_phase->check_solubility No solution_phase Adjust: Grinding Energy, Solvent System check_phase->solution_phase Yes success Successful Cocrystal Synthesis check_solubility->success No solution_solubility Verify: Phase Purity, Sample Integrity, Method check_solubility->solution_solubility Yes solution_yield->start solution_phase->start solution_solubility->start

Caption: Troubleshooting logic for luteolin cocrystal synthesis.

References

Luteolin Monohydrate-Phospholipid Complex Formulations: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of luteolin monohydrate with phospholipid complexes.

Frequently Asked Questions (FAQs)

1. What is the primary rationale for formulating luteolin with phospholipid complexes?

Luteolin, a common flavonoid found in many plants, exhibits a range of beneficial biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its therapeutic potential is often limited by its poor water solubility and low oral bioavailability.[3][4] Formulating luteolin into a phospholipid complex, sometimes referred to as a phytosome, is a strategy to enhance its lipophilicity. This improved lipophilicity can lead to better absorption and increased bioavailability, thereby potentially enhancing its therapeutic efficacy.[3][5][6]

2. What are the common methods for preparing luteolin-phospholipid complexes?

The most frequently employed methods for preparing luteolin-phospholipid complexes are the solvent evaporation and thin-film hydration techniques.[6][7]

  • Solvent Evaporation Method: In this method, both luteolin and the phospholipid are dissolved in an organic solvent. The solvent is then evaporated under reduced pressure, leaving a thin film of the complex. This film is subsequently hydrated to form the final complex suspension.[6]

  • Thin-Film Hydration Method: This technique involves dissolving luteolin and a phospholipid, such as soybean phosphatidylcholine, in separate miscible organic solvents (e.g., methanol and dichloromethane, respectively).[8][9] The solutions are then mixed and refluxed. The organic solvents are removed under vacuum to form a thin film, which is then hydrated with an aqueous phase to yield the luteolin-phospholipid complex.[8]

3. How can I confirm the successful formation of the luteolin-phospholipid complex?

Several analytical techniques can be used to confirm the formation of the complex and rule out the presence of a simple physical mixture:

  • Fourier Transform Infrared Spectroscopy (FTIR): Changes in the characteristic absorption peaks of luteolin and the phospholipid, such as shifts or disappearances of peaks, can indicate the formation of non-covalent bonds between the two molecules.[1][10]

  • Differential Scanning Calorimetry (DSC): In a DSC thermogram, the disappearance of the endothermic peak corresponding to the melting point of luteolin suggests its amorphous dispersion within the phospholipid matrix, a hallmark of complex formation.[1][11]

  • X-ray Diffraction (XRD): The disappearance of sharp crystalline peaks of luteolin in the XRD pattern of the complex indicates the transition of luteolin from a crystalline to an amorphous state, confirming its entrapment within the phospholipid complex.[1][12][13]

4. What is a typical drug loading and encapsulation efficiency I can expect?

The drug loading and encapsulation efficiency of luteolin-phospholipid complexes can vary depending on the preparation method and formulation parameters. However, studies have reported drug loading capacities of around 72-74%.[5][6] Encapsulation efficiencies as high as 91% have also been achieved.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Drug Loading/Encapsulation Efficiency - Inappropriate luteolin-to-phospholipid ratio.- Incomplete dissolution of luteolin or phospholipid.- Suboptimal process parameters (e.g., temperature, stirring speed).- Optimize the molar ratio of luteolin to phospholipid; a 1:1 ratio has been shown to be effective.[9][14]- Ensure complete dissolution by selecting appropriate solvents and ensuring miscibility.[9]- Systematically vary and optimize process parameters like temperature and reaction time.[10]
Particle Aggregation and Instability - High concentration of nanoparticles.[15]- Inappropriate pH of the formulation buffer.[15]- Insufficient surface charge (Zeta Potential).[13]- Prepare the formulation at the recommended concentration to avoid aggregation.[15]- Adjust the pH of the buffer to a range that ensures the stability of the complex.[15]- A zeta potential of approximately ±30 mV is generally considered ideal for good stability.[13] Consider incorporating stabilizers if necessary.[15]
Poor In Vitro Drug Release - Strong interactions between luteolin and the phospholipid matrix.- High crystallinity of the entrapped drug.- Modify the composition of the phospholipid complex to modulate drug-carrier interactions.- Confirm the amorphous state of luteolin within the complex using XRD analysis.[13]
Inconsistent Batch-to-Batch Reproducibility - Minor variations in experimental parameters.- Purity of reagents.- Strictly control all experimental parameters, including solvent volumes, temperatures, and evaporation rates.- Use high-purity luteolin and phospholipids from a reliable source.
False Positives in Biological Assays due to Non-Specific Binding - Unbound luteolin or phospholipid complexes adhering to unintended cellular targets.- After the conjugation process, consider using a blocking agent like bovine serum albumin (BSA) or polyethylene glycol (PEG) to minimize non-specific interactions.[15]

Quantitative Data Summary

Table 1: Physicochemical Properties of Luteolin-Phospholipid Complexes

ParameterReported Value(s)Reference(s)
Particle Size 105.3 nm - 152.6 nm[5][8]
Polydispersity Index (PDI) < 0.735[8]
Zeta Potential -14.82 mV to -34.4 mV[8][13]
Drug Loading ~72.64% - 74.14%[5][6]
Encapsulation Efficiency ~91.12%[8]
Solubility Enhancement (vs. free luteolin in water) ~2.5 times higher[5]
In Vitro Release (at 2 hours) ~95.12%[5]

Table 2: In Vivo Pharmacokinetic Parameters of Luteolin-Loaded Phytosomes vs. Free Luteolin in Rats

ParameterLuteolin-Loaded PhytosomeFree LuteolinReference(s)
Tmax (minutes) 2060[8]
Cmax (µg/mL) 300.83125.918[8]
AUC (µg.min/mL) 54261480.309[8]

Experimental Protocols

1. Preparation of Luteolin-Phospholipid Complex by Solvent Evaporation

  • Accurately weigh luteolin and phospholipid (e.g., Phospholipon 90H) in a predetermined molar ratio.

  • Dissolve both components in a suitable organic solvent (e.g., ethanol, tetrahydrofuran) in a round-bottom flask.[1][6][10]

  • Stir the mixture for a specified period (e.g., 3-5 hours) at a controlled temperature (e.g., 40-50°C).[10][16]

  • Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin film on the flask wall.

  • Further dry the film under vacuum to remove any residual solvent.

  • Hydrate the thin film with a specific volume of purified water or buffer and sonicate to form a homogenous suspension of the luteolin-phospholipid complex.

  • The resulting complex can be freeze-dried for long-term storage.[6]

2. Characterization of the Luteolin-Phospholipid Complex

  • Particle Size and Zeta Potential Analysis: Disperse the complex in deionized water and analyze using a dynamic light scattering (DLS) instrument.

  • Fourier Transform Infrared (FTIR) Spectroscopy: Obtain FTIR spectra of pure luteolin, the phospholipid, a physical mixture of the two, and the prepared complex.[10] Compare the spectra to identify interactions.

  • Differential Scanning Calorimetry (DSC): Perform DSC analysis on pure luteolin, the phospholipid, their physical mixture, and the complex.[10] Heat the samples at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[10]

  • X-ray Diffraction (XRD): Obtain XRD patterns for pure luteolin, the phospholipid, their physical mixture, and the complex to assess the crystallinity of luteolin within the formulation.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_char Characterization dissolve Dissolve Luteolin & Phospholipid in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate hydrate Hydration & Sonication evaporate->hydrate dls Particle Size & Zeta Potential (DLS) hydrate->dls ftir Structural Interaction (FTIR) hydrate->ftir dsc Thermal Properties (DSC) hydrate->dsc xrd Crystallinity (XRD) hydrate->xrd

Caption: Experimental workflow for the preparation and characterization of luteolin-phospholipid complexes.

signaling_pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway Luteolin Luteolin Phospholipid Complex PI3K PI3K Luteolin->PI3K Inhibits ERK ERK Luteolin->ERK Modulates JNK JNK Luteolin->JNK Modulates p38 p38 Luteolin->p38 Modulates Wnt Wnt Luteolin->Wnt Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Promotes Apoptosis Apoptosis ERK->Apoptosis Induces JNK->Apoptosis Induces p38->Apoptosis Induces beta_catenin β-catenin Wnt->beta_catenin Gene_Transcription Gene_Transcription beta_catenin->Gene_Transcription Promotes

Caption: Key signaling pathways modulated by luteolin.[2][17][18]

References

Validation & Comparative

Luteolin monohydrate versus luteolin aglycone biological activity

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Biological Activities of Luteolin Aglycone and its Glycoside Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: Understanding Luteolin and its Forms

Luteolin (3',4',5,7-tetrahydroxyflavone) is a prominent flavone found in a wide variety of plants, including fruits, vegetables, and medicinal herbs.[1][2] It is recognized for a spectrum of beneficial biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[2][3][4] In its natural state, luteolin often exists as a glycoside, meaning it is attached to a sugar moiety (e.g., glucose), with luteolin-7-O-glucoside (cynaroside) being a common form.[5][6]

In commercial and laboratory settings, the pure, non-glycosylated form is referred to as luteolin aglycone . "Luteolin monohydrate" is the crystalline, hydrated solid form of the aglycone. When dissolved for experimental use, the water molecule dissociates, yielding the active luteolin aglycone. Therefore, for the purposes of biological activity in solution, this compound and luteolin aglycone are functionally identical.

The critical distinction in biological activity arises between the luteolin aglycone and its glycosidic forms. After oral ingestion, luteolin glycosides are typically hydrolyzed by intestinal enzymes, releasing the luteolin aglycone, which is then absorbed and further metabolized.[5][7] This guide provides an objective, data-driven comparison of the biological activities of luteolin aglycone versus its prevalent glycoside form, luteolin-7-O-glucoside, to inform research and development.

cluster_aglycone Luteolin Aglycone cluster_glycoside Luteolin-7-O-Glucoside aglycone glycoside

Caption: Chemical structures of Luteolin Aglycone and Luteolin-7-O-Glucoside.

Metabolic Fate and Bioavailability

The bioavailability of luteolin is a key factor influencing its in vivo efficacy and is directly related to its chemical form. Luteolin aglycone is poorly soluble in water, which can limit its absorption.[8] While glycosylation can sometimes improve solubility, this is not consistently the case for luteolin.[9] Following oral consumption, luteolin glycosides are largely converted to the aglycone by intestinal microflora before absorption. The absorbed aglycone then undergoes extensive first-pass metabolism in the intestine and liver, where it is converted into water-soluble glucuronide and sulfate conjugates, which are the primary forms detected in systemic circulation.[7] This rapid metabolism contributes to the low oral bioavailability of the free aglycone.[8]

Luteolin-7-O-Glucoside (Oral) Luteolin-7-O-Glucoside (Oral) Intestinal Lumen Intestinal Lumen Luteolin-7-O-Glucoside (Oral)->Intestinal Lumen Ingestion Luteolin Aglycone Luteolin Aglycone Intestinal Lumen->Luteolin Aglycone Hydrolysis by β-glucosidase Enterocytes\n(Intestinal Cells) Enterocytes (Intestinal Cells) Luteolin Aglycone->Enterocytes\n(Intestinal Cells) Absorption Luteolin Glucuronides\n/ Sulfates Luteolin Glucuronides / Sulfates Enterocytes\n(Intestinal Cells)->Luteolin Glucuronides\n/ Sulfates Phase II Metabolism (UGT/SULT enzymes) Systemic Circulation Systemic Circulation Luteolin Glucuronides\n/ Sulfates->Systemic Circulation Transport

Caption: Simplified metabolic pathway of orally ingested Luteolin-7-O-Glucoside.

Comparative Biological Activity

Experimental data consistently demonstrates that the aglycone form of luteolin possesses more potent biological activity in vitro compared to its glycoside derivatives. This is attributed to the aglycone's chemical structure being readily available to interact with cellular targets.

Anti-inflammatory Activity

Luteolin aglycone is a more powerful inhibitor of key inflammatory mediators than luteolin-7-O-glucoside. In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard model for inflammation research, luteolin aglycone shows significantly lower IC₅₀ values for the inhibition of nitric oxide (NO) and prostaglandin E₂ (PGE₂) production.[10] Furthermore, studies measuring the release of pro-inflammatory cytokines like TNF-α and IL-6 show that luteolin aglycone is effective at much lower concentrations.[11]

Table 1: Comparative Anti-inflammatory Activity (IC₅₀ Values)

Compound Target / Assay Cell Line IC₅₀ Value Reference
Luteolin Aglycone Nitric Oxide (NO) Production RAW 264.7 13.9 µM [10]
Luteolin-7-O-Glucoside Nitric Oxide (NO) Production RAW 264.7 22.7 µM [10]
Luteolin Aglycone Prostaglandin E₂ (PGE₂) Production RAW 264.7 7.4 µM [10]
Luteolin-7-O-Glucoside Prostaglandin E₂ (PGE₂) Production RAW 264.7 15.0 µM [10]
Luteolin Aglycone TNF-α & IL-6 Release RAW 264.7 < 1 µM [11]

| Luteolin-7-O-Glucoside | TNF-α & IL-6 Release | RAW 264.7 | ~50 µM |[11] |

The enhanced activity of the aglycone is linked to its superior ability to modulate key inflammatory signaling pathways. While both forms can inhibit the NF-κB pathway, luteolin aglycone also impedes activator protein-1 (AP-1) activation, providing a broader mechanism of action.[6][10]

cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_IkB p65/p50-IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB p65/p50 Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB->Transcription Translocates & Activates NFkB_IkB->IkB IκBα Degradation NFkB_IkB->NFkB Nucleus Nucleus Luteolin Luteolin Aglycone Luteolin->IKK Inhibits Luteolin->NFkB Inhibits Nuclear Translocation

Caption: Luteolin aglycone inhibits the NF-κB inflammatory signaling pathway.

Anticancer Activity

The superior potency of luteolin aglycone extends to its anticancer effects. Comparative studies on cytotoxicity show that the aglycone inhibits cancer cell proliferation at significantly lower concentrations than its glycoside form. For example, in inhibiting hyaluronidase, an enzyme linked to tumor metastasis, luteolin aglycone was four times more potent than luteolin-7-O-glucoside.[5] In various cancer cell lines, luteolin aglycone consistently demonstrates lower IC₅₀ values for growth inhibition.[5][12][13]

Table 2: Comparative Anticancer Activity (IC₅₀ Values)

Compound Target / Assay Cell Line IC₅₀ Value Reference
Luteolin Aglycone Hyaluronidase Inhibition (Enzyme Assay) 1.5 µM [5]
Luteolin-7-O-Glucoside Hyaluronidase Inhibition (Enzyme Assay) 6.1 µM [5]
Luteolin Aglycone Cytotoxicity (MTT Assay) COLO 320 (Colon) 32.5 µM [5]
Luteolin-7-O-Glucoside Cytotoxicity (MTT Assay) COLO 320 (Colon) Similar to Aglycone [5]
Luteolin Aglycone Cytotoxicity (MTT Assay) P388 (Leukemia) 1.0 µM [5]
Luteolin Aglycone Cytotoxicity (CCK8 Assay, 48h) A549 (Lung) 27.12 µM [12]

| Luteolin Aglycone | Cytotoxicity (CCK8 Assay, 48h) | H460 (Lung) | 18.93 µM |[12] |

Luteolin aglycone induces apoptosis and cell cycle arrest in cancer cells through the modulation of multiple signaling pathways, including PI3K/Akt, MAPK, and STAT3.[13] While some studies show that glycosides can also exert anticancer effects, often these are less pronounced or require higher concentrations.[14]

Antioxidant Activity

Both luteolin aglycone and its glycosides exhibit antioxidant properties by scavenging free radicals and chelating metal ions.[2] The aglycone's catechol (3',4'-dihydroxy) structure is crucial for its high radical-scavenging activity. While the aglycone is generally considered a more potent direct antioxidant, some studies suggest that glycosides like luteolin-7-O-glucoside can also effectively induce cellular antioxidant defense mechanisms, such as the Nrf2/HO-1 pathway, to a similar or even greater extent than the aglycone under certain conditions.[2][9][15] Direct comparison of radical scavenging using assays like DPPH often favors the aglycone, but the overall in vivo antioxidant effect may be influenced by the absorption and metabolic fate of each form.

Table 3: Comparative Antioxidant Activity

Compound Activity Observation Reference
Luteolin Aglycone Radical Scavenging Generally considered more potent due to free hydroxyl groups. [6]
Luteolin-7-O-Glucoside Cellular Antioxidant Response Potent inducer of Nrf2/HO-1 pathway, comparable to aglycone. [2][9]
Luteolin Aglycone In vivo Antioxidant Effect Potently increases phase II antioxidant enzymes. [15]

| Luteolin-7-O-Glucoside | In vivo Antioxidant Effect | More potent inducer of phase II enzymes compared to aglycone in one study. |[15] |

Experimental Protocols

The following are detailed methodologies for key experiments used to compare the biological activities of luteolin forms.

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis a1 Culture cells (e.g., RAW 264.7) to desired confluency a2 Prepare stock solutions of Luteolin Aglycone & Luteolin-7-O-Glucoside in DMSO b2 Pre-treat cells with various concentrations of Luteolin compounds a2->b2 b1 Seed cells in multi-well plates (e.g., 96-well) b1->b2 b3 Induce stimulus (e.g., add LPS for inflammation) b2->b3 c1 Incubate for specified time (e.g., 24 hours) b3->c1 c2 Perform specific assay (e.g., Add Griess Reagent for NO, or MTT reagent for viability) c1->c2 c3 Measure absorbance using a plate reader c2->c3 d1 Calculate results (e.g., % inhibition, IC₅₀ values) c3->d1

Caption: General experimental workflow for in vitro comparison of luteolin compounds.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

  • Reagent Preparation :

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.

    • Prepare stock solutions of Luteolin Aglycone and Luteolin-7-O-Glucoside (e.g., 1 mg/mL) in methanol. Create a dilution series from the stock solutions (e.g., 1 to 100 µg/mL).

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure :

    • In a 96-well microplate, add 100 µL of each sample dilution to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank control, add 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[16]

  • Measurement and Calculation :

    • Measure the absorbance at 517 nm using a microplate reader.[17]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting inhibition percentage against sample concentration.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol assesses the anti-inflammatory potential by measuring the inhibition of NO production in immune cells.

  • Cell Culture and Seeding :

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[18]

  • Treatment :

    • Remove the old medium. Treat the cells with various non-toxic concentrations of Luteolin Aglycone or Luteolin-7-O-Glucoside for 1-2 hours.

    • Subsequently, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells + LPS only) and a blank control (cells only).[18]

  • Nitrite Measurement (Griess Reaction) :

    • After 24 hours of incubation, collect 50-100 µL of the cell culture supernatant from each well.

    • Mix the supernatant with an equal volume of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[18]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.[18]

Protocol 3: MTT Cell Viability Assay for Anticancer Activity

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding :

    • Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to attach overnight.[19]

  • Compound Treatment :

    • Treat the cells with a range of concentrations of Luteolin Aglycone or Luteolin-7-O-Glucoside. Include a vehicle-treated control group.

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[19]

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[20]

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]

  • Formazan Solubilization and Measurement :

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[19][20]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.

    • Note: It is crucial to run controls to check for direct reduction of MTT by the tested compounds in the absence of cells, as flavonoids have been reported to interfere with the assay.[8]

Conclusion

The available experimental evidence strongly indicates that luteolin aglycone is biologically more potent than its common glycoside derivative, luteolin-7-O-glucoside , particularly in in vitro anti-inflammatory and anticancer assays. The presence of the sugar moiety in the glycoside form appears to hinder its interaction with cellular targets, resulting in higher IC₅₀ values. While both forms contribute to antioxidant activity, their mechanisms and relative potencies can vary depending on the specific assay and biological context. For researchers in drug development, these findings suggest that focusing on the aglycone form or developing strategies to enhance its bioavailability may be more fruitful for achieving therapeutic effects. When interpreting in vivo results, it is essential to consider the metabolic conversion of glycosides to the aglycone.

References

Luteolin Monohydrate: A Comparative Efficacy Analysis Against Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of luteolin monohydrate against other prominent flavonoids, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of luteolin for various therapeutic applications.

Data Presentation: Quantitative Comparison of Flavonoid Efficacy

The following tables summarize the comparative efficacy of luteolin and other flavonoids in terms of their antioxidant, anti-inflammatory, and anticancer activities, as indicated by their half-maximal inhibitory concentration (IC50) and other quantitative measures. Lower IC50 values denote greater potency.

Antioxidant Activity
FlavonoidAssayIC50 (µg/mL)Source
Luteolin DPPH Radical Scavenging2.099[1]
Luteolin ABTS Radical Scavenging0.59[1]
QuercetinDPPH Radical Scavenging1.84[1]
QuercetinABTS Radical Scavenging0.5083[1]
KaempferolDPPH Radical Scavenging5.318[1]
KaempferolABTS Radical Scavenging0.8506[1]
ApigeninABTS Radical Scavenging0.8243[1]

Note: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods to measure antioxidant activity.

Anti-inflammatory Activity
FlavonoidAssayIC50 (µM)Source
Luteolin NO Production Inhibition (RAW 264.7 cells)27[2]
ApigeninNO Production Inhibition (RAW 264.7 cells)23[2]
WogoninNO Production Inhibition (RAW 264.7 cells)17[2]
Luteolin TNF-α Release Inhibition< 1[3]
QuercetinIL-5 Bioactivity Inhibition>18.7[3]
KaempferolIL-5 Bioactivity Inhibition>18.7[3]
ApigeninIL-5 Bioactivity Inhibition~18.7[3]

Note: Inhibition of nitric oxide (NO) production and pro-inflammatory cytokines like TNF-α and IL-5 are key indicators of anti-inflammatory activity.

Anticancer Activity (Cytotoxicity)
FlavonoidCell LineIC50 (µM)Source
Luteolin A549 (Lung Carcinoma)3.1[4][5]
Luteolin B16 (Melanoma)2.3[4][5]
Luteolin TGBC11TKB (Gastric Cancer)1.3[4][5]
Luteolin HL60 (Leukemia)12.5[5]
Luteolin A431 (Squamous Cell Cancer)19[5]
QuercetinA431 (Squamous Cell Cancer)21[5]
Luteolin A549 (Non-Small-Cell Lung Cancer, 48h)27.12[6]
Luteolin H460 (Non-Small-Cell Lung Cancer, 48h)18.93[6]

Bioavailability

The therapeutic potential of flavonoids is influenced by their bioavailability. Luteolin has demonstrated modest but potentially advantageous absorption rates compared to some other flavonoids. Research indicates that luteolin's absorption rate may reach 18-26% under optimal conditions.[7] In comparison, quercetin exhibits a more limited oral bioavailability, with absorption rates in humans typically ranging from 3-17%.[7] However, it's important to note that the bioavailability of luteolin can be low due to its poor water solubility and extensive first-pass metabolism.[6][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of flavonoids.

Methodology:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.2 mmol/L).

  • Prepare various concentrations of the flavonoid to be tested in a suitable solvent (e.g., methanol or ethanol).

  • In a 96-well plate or cuvettes, mix the flavonoid solution with the DPPH solution. A typical ratio is 1:1 (v/v).

  • Include a control group containing the solvent and DPPH solution without the flavonoid.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC50 value, the concentration of the flavonoid required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To assess the cytotoxicity of flavonoids on cancer cell lines.

Methodology:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the flavonoid for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control group.

  • After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control group. The IC50 value, representing the concentration of the flavonoid that inhibits cell growth by 50%, is calculated from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory potential of flavonoids by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of the flavonoid for a specific time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and subsequent NO production. A control group without LPS stimulation and a group with LPS stimulation but no flavonoid treatment are included.

  • Incubate the cells for a further 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo dye.

  • Measure the absorbance of the colored solution at approximately 540 nm.

  • The amount of nitrite is calculated from a standard curve prepared with sodium nitrite. The inhibitory effect of the flavonoid on NO production is then determined.

Western Blot Analysis for COX-2 and iNOS Expression

Objective: To investigate the effect of flavonoids on the expression of key inflammatory enzymes, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Methodology:

  • Culture cells (e.g., RAW 264.7 macrophages) and treat them with flavonoids and/or an inflammatory stimulus (e.g., LPS) as described in the NO inhibition assay.

  • After treatment, lyse the cells to extract total proteins.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for COX-2 and iNOS. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

  • Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detect the protein bands using a chemiluminescent substrate and visualize them using an imaging system.

  • Quantify the band intensities to determine the relative expression levels of COX-2 and iNOS.

Signaling Pathways and Experimental Workflows

The biological activities of luteolin are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Luteolin Luteolin IKK Complex IKK Complex Luteolin->IKK Complex Inhibits IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits (in cytoplasm) Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Leads to Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) Nucleus->Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) Induces

Caption: Luteolin inhibits the NF-κB signaling pathway.

JAK_STAT_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Luteolin Luteolin JAK JAK Luteolin->JAK Inhibits Cytokine Receptor Cytokine Receptor Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Induces

Caption: Luteolin inhibits the JAK/STAT signaling pathway.

Experimental_Workflow start Start Cell Culture\n(e.g., RAW 264.7, Cancer Cell Lines) Cell Culture (e.g., RAW 264.7, Cancer Cell Lines) start->Cell Culture\n(e.g., RAW 264.7, Cancer Cell Lines) Flavonoid Treatment\n(Luteolin vs. Others) Flavonoid Treatment (Luteolin vs. Others) Cell Culture\n(e.g., RAW 264.7, Cancer Cell Lines)->Flavonoid Treatment\n(Luteolin vs. Others) Inflammatory Stimulus\n(e.g., LPS) Inflammatory Stimulus (e.g., LPS) Flavonoid Treatment\n(Luteolin vs. Others)->Inflammatory Stimulus\n(e.g., LPS) Optional Incubation Incubation Flavonoid Treatment\n(Luteolin vs. Others)->Incubation Inflammatory Stimulus\n(e.g., LPS)->Incubation Antioxidant Assays\n(DPPH, ABTS) Antioxidant Assays (DPPH, ABTS) Incubation->Antioxidant Assays\n(DPPH, ABTS) Cytotoxicity Assay\n(MTT) Cytotoxicity Assay (MTT) Incubation->Cytotoxicity Assay\n(MTT) Anti-inflammatory Assays\n(NO, Cytokine ELISA) Anti-inflammatory Assays (NO, Cytokine ELISA) Incubation->Anti-inflammatory Assays\n(NO, Cytokine ELISA) Western Blot\n(COX-2, iNOS, p-STAT, p-IκBα) Western Blot (COX-2, iNOS, p-STAT, p-IκBα) Incubation->Western Blot\n(COX-2, iNOS, p-STAT, p-IκBα) Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) Antioxidant Assays\n(DPPH, ABTS)->Data Analysis\n(IC50 Calculation) Cytotoxicity Assay\n(MTT)->Data Analysis\n(IC50 Calculation) Anti-inflammatory Assays\n(NO, Cytokine ELISA)->Data Analysis\n(IC50 Calculation) Western Blot\n(COX-2, iNOS, p-STAT, p-IκBα)->Data Analysis\n(IC50 Calculation) end End Data Analysis\n(IC50 Calculation)->end

Caption: General experimental workflow for comparing flavonoid efficacy.

References

Validating the In Vivo Anti-inflammatory Efficacy of Luteolin Monohydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of luteolin monohydrate against standard anti-inflammatory agents. The data presented is compiled from various preclinical studies, offering a quantitative and protocol-driven overview to inform further research and development.

Executive Summary

Luteolin, a naturally occurring flavonoid, has demonstrated significant anti-inflammatory properties in various in vivo models.[1] This guide focuses on three widely-used preclinical models of inflammation: Lipopolysaccharide (LPS)-induced endotoxemia, Dextran Sulfate Sodium (DSS)-induced colitis, and Carrageenan-induced paw edema. The performance of luteolin is compared against established anti-inflammatory drugs: dexamethasone, sulfasalazine/mesalazine, and indomethacin, respectively. The evidence suggests that luteolin exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory cytokines and other inflammatory markers.

Quantitative Data Comparison

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound with standard anti-inflammatory drugs.

Table 1: Luteolin vs. Dexamethasone in LPS-Induced Endotoxemia in Rats

Treatment GroupDoseTime Post-LPSSerum IL-1β (pg/mL)Serum TNF-α (pg/mL)
Control (LPS only)-4h125.3 ± 15.2210.5 ± 20.1
12h98.7 ± 11.5185.4 ± 18.3
24h75.2 ± 9.8150.6 ± 15.7
Luteolin5 mg/kg12h-155.3 ± 16.1
Luteolin15 mg/kg24h-110.2 ± 12.5**
Luteolin30 mg/kg4h95.4 ± 10.8-
12h-130.7 ± 14.2
24h35.1 ± 5.298.5 ± 10.9
Dexamethasone15 mg/kg4h80.6 ± 9.5140.2 ± 15.1
12h50.3 ± 6.8115.8 ± 12.4
24h25.8 ± 4.185.3 ± 9.7**
*Data presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to the control group. Data extrapolated from Eslami et al., Jundishapur J Nat Pharm Prod, 2019.[2]

Table 2: Luteolin vs. Sulfasalazine/Mesalazine in DSS-Induced Colitis in Mice

ParameterLuteolin TreatmentSulfasalazine/Mesalazine Treatment
Disease Activity Index (DAI) Significantly reducedStandard positive control, significantly reduces DAI
Colon Length Significantly ameliorated shorteningPrevents colon shortening
Myeloperoxidase (MPO) Activity Significantly decreasedSignificantly decreases MPO activity
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Significantly reduced expressionReduces the levels of pro-inflammatory cytokines
A meta-analysis of 19 studies confirmed that luteolin significantly ameliorates colon length, reduces the disease activity index, alleviates body weight loss, and decreases histological scores in animal models of ulcerative colitis.[3][4]

Table 3: Luteolin vs. Indomethacin in Carrageenan-Induced Paw Edema in Rodents

Treatment GroupDoseTime Post-CarrageenanPaw Edema Inhibition (%)
Luteolin50 mg/kg3h~50-60%
Indomethacin10 mg/kg3h~60-70%
Data compiled from multiple sources. The inhibitory effects are dose- and time-dependent. Direct comparative studies are limited, but individual studies show comparable efficacy ranges.[5][6][7]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of luteolin are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

experimental_workflow cluster_model In Vivo Model Induction cluster_treatment Treatment Regimen cluster_assessment Assessment of Inflammation Animal Model Animal Model Inflammatory Insult Inflammatory Insult Animal Model->Inflammatory Insult Induction This compound This compound Alternative Drug Alternative Drug Vehicle Control Vehicle Control Macroscopic Evaluation Macroscopic Evaluation This compound->Macroscopic Evaluation Biochemical Assays Biochemical Assays This compound->Biochemical Assays Histopathological Analysis Histopathological Analysis This compound->Histopathological Analysis Alternative Drug->Macroscopic Evaluation Alternative Drug->Biochemical Assays Alternative Drug->Histopathological Analysis Vehicle Control->Macroscopic Evaluation Vehicle Control->Biochemical Assays Vehicle Control->Histopathological Analysis

Caption: General Experimental Workflow for In Vivo Anti-inflammatory Studies.

NFkB_pathway Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) TLR4/TNFR TLR4/TNFR Inflammatory Stimuli (LPS, TNF-α)->TLR4/TNFR IKK Complex IKK Complex TLR4/TNFR->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) activates transcription of Luteolin Luteolin Luteolin->IKK Complex inhibits

Caption: Luteolin's Inhibition of the NF-κB Signaling Pathway.

MAPK_pathway Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) activates AP-1 (c-Jun/c-Fos) AP-1 (c-Jun/c-Fos) MAPK (ERK, JNK, p38)->AP-1 (c-Jun/c-Fos) activates Nucleus Nucleus AP-1 (c-Jun/c-Fos)->Nucleus translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression induces Luteolin Luteolin Luteolin->MAPK (ERK, JNK, p38) inhibits phosphorylation

Caption: Luteolin's Modulation of the MAPK Signaling Pathway.

Detailed Experimental Protocols

Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This model is used to study systemic inflammation and the "cytokine storm" associated with sepsis.

  • Animals: Male Wistar rats or C57BL/6 mice are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to food and water.

  • Grouping: Animals are randomly divided into groups: Vehicle Control, Luteolin (various doses), and Positive Control (e.g., Dexamethasone).

  • Treatment: this compound (dissolved in a suitable vehicle like DMSO and then diluted in saline) or the positive control drug is administered intraperitoneally (i.p.) or orally (p.o.) at a specified time (e.g., 30-60 minutes) before LPS challenge. The vehicle control group receives the vehicle alone.

  • Induction of Endotoxemia: A single i.p. injection of LPS (from E. coli, serotype 0111:B4) at a dose of 1-5 mg/kg is administered.

  • Sample Collection and Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours) post-LPS injection, blood is collected via cardiac puncture or retro-orbital sinus sampling. Serum is separated by centrifugation.

  • Outcome Measures:

    • Cytokine Levels: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using ELISA kits.

    • Organ Damage Markers: Levels of liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine) can be measured.

    • Histopathology: Organs like the liver and lungs are collected, fixed in formalin, and processed for histological examination to assess tissue damage and inflammatory cell infiltration.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This is a widely used model for inflammatory bowel disease (IBD), particularly ulcerative colitis.

  • Animals: C57BL/6 or BALB/c mice are often used due to their susceptibility to DSS.

  • Acclimatization: Standard acclimatization for one week.

  • Grouping: Animals are divided into groups: Normal Control (no DSS), DSS + Vehicle, DSS + Luteolin (various doses), and DSS + Positive Control (e.g., Sulfasalazine or Mesalazine).

  • Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • Treatment: Luteolin or the positive control drug is typically administered daily via oral gavage, starting from the first day of DSS administration.

  • Monitoring and Sample Collection:

    • Disease Activity Index (DAI): Animals are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. A composite DAI score is calculated.

    • Termination: At the end of the study period (e.g., day 7 or 8), animals are euthanized.

  • Outcome Measures:

    • Macroscopic Assessment: Colon length and weight are measured. A shorter colon is indicative of more severe inflammation.

    • Histopathological Analysis: The colon is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture. A histological score is determined.

    • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils. Its activity in colonic tissue is measured as an indicator of neutrophil infiltration.

    • Cytokine Profile: Colonic tissue homogenates are used to measure the levels of pro-inflammatory cytokines by ELISA or qPCR.

Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model of acute inflammation.

  • Animals: Wistar or Sprague-Dawley rats, or Swiss albino mice.

  • Acclimatization: Standard one-week acclimatization.

  • Grouping: Animals are divided into groups: Control (Carrageenan only), Luteolin (various doses), and Positive Control (e.g., Indomethacin).

  • Treatment: Luteolin or the positive control drug is administered (typically p.o. or i.p.) 30-60 minutes prior to carrageenan injection.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution in saline is made into the right hind paw of each animal.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.

  • Outcome Measures:

    • Paw Volume: The increase in paw volume is calculated as the difference between the post-injection and baseline measurements.

    • Percentage Inhibition of Edema: This is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Biochemical Markers: At the end of the experiment, paw tissue can be excised to measure levels of inflammatory mediators like prostaglandins (PGE2) and cytokines.

Conclusion

The presented data and protocols demonstrate that this compound is a potent anti-inflammatory agent in various in vivo models. Its efficacy is comparable to that of established drugs like dexamethasone and indomethacin in specific inflammatory contexts. The primary mechanism of action involves the downregulation of key inflammatory signaling pathways, including NF-κB and MAPK. These findings support the potential of this compound as a therapeutic candidate for inflammatory diseases and provide a solid foundation for its further investigation in preclinical and clinical settings.

References

Luteolin Monohydrate vs. Its Sulfated Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of luteolin monohydrate and its sulfated derivatives, supported by experimental data. Luteolin, a common flavonoid found in various plants, is known for its diverse pharmacological effects. However, its bioavailability can be limited. Sulfation is a key metabolic pathway that can alter the biological activity and pharmacokinetic profile of flavonoids like luteolin. This guide delves into the comparative efficacy of luteolin and its sulfated forms, with a focus on anti-inflammatory and antioxidant properties.

Comparative Analysis of Biological Activities

Recent studies have demonstrated that sulfated derivatives of luteolin can exhibit enhanced biological activities compared to the parent compound. A key derivative, luteolin 7,3′-disulfate (DSL), has been the subject of comparative pharmacological studies against luteolin (LT).

The anti-inflammatory effects of luteolin and its sulfated derivative have been evaluated in vivo. The carrageenan-induced paw edema model in mice is a standard method for assessing acute anti-inflammatory activity.

Table 1: Comparison of Anti-inflammatory Effects of Luteolin and Luteolin 7,3′-disulfate in a Mouse Model [1][2]

CompoundDoseInhibition of Paw Edema (%)
Luteolin (LT)Not SpecifiedLess than DSL
Luteolin 7,3′-disulfate (DSL)Not Specified~1.5 times higher than LT
Rosmarinic Acid (RA)Not SpecifiedLess than DSL
Indomethacin (Positive Control)Not SpecifiedHighest activity

Note: The exact dosages and percentage of inhibition were not fully detailed in the provided search results, but the relative efficacy is highlighted.

The data indicates that DSL possesses a significantly higher anti-inflammatory effect, approximately 1.5 times greater than that of luteolin.[1] While less potent than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin, DSL's anti-inflammatory activity surpasses that of both luteolin and rosmarinic acid.[1][2] Luteolin is known to suppress inflammatory mediators such as various interleukins (IL-1β, IL-6, IL-8, IL-17, IL-22), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).[1] It also modulates signaling pathways like NF-κB, JAK-STAT, and TLRs.[1]

The antioxidant potential of these compounds has been assessed in models of oxidative stress, such as alloxan-induced diabetes and carbon tetrachloride (CCl₄)-induced hepatitis in rats.

In a model of alloxan-induced diabetes, DSL demonstrated a more pronounced therapeutic effect than luteolin.[2] At much lower doses (0.1 and 0.2 mg/kg), DSL reduced the levels of thiobarbituric acid-reactive substances (TBARS), an indicator of lipid peroxidation, to a similar extent as luteolin administered at significantly higher doses (1.0 and 2.0 mg/kg).[2]

Table 2: Biochemical Indicators of Blood Plasma in Rats with CCl₄-induced Hepatitis [3]

GroupALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (µmol/L)
Intact Control45.3 ± 2.1128.6 ± 4.5345.7 ± 18.25.3 ± 0.2
CCl₄ Control189.5 ± 9.8498.7 ± 25.4589.4 ± 30.115.8 ± 0.8
CCl₄ + Luteolin (5 mg/kg)120.4 ± 6.2315.9 ± 16.3450.1 ± 22.510.1 ± 0.5
CCl₄ + DSL (5 mg/kg)85.7 ± 4.3225.8 ± 11.7398.6 ± 20.47.9 ± 0.4

ALT: Alanine aminotransferase; AST: Aspartate aminotransferase; ALP: Alkaline phosphatase. Data are presented as mean ± SE.

The results show that both luteolin and DSL mitigate liver damage, as evidenced by the reduction in liver enzyme levels. However, DSL was more effective in normalizing these biochemical markers, suggesting superior hepatoprotective and antioxidant activity.

Experimental Protocols

A detailed understanding of the methodologies is crucial for the replication and validation of these findings.

This widely used model assesses the anti-inflammatory activity of compounds.

  • Animal Model: Male mice are typically used.

  • Induction of Inflammation: A 1% solution of carrageenan is injected into the subplantar region of the right hind paw of the mice.

  • Treatment: The test compounds (luteolin, DSL), a positive control (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally, usually one hour before the carrageenan injection.

  • Measurement: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

This in vitro assay measures the antioxidant capacity of a compound by assessing its ability to inhibit the peroxidation of linoleic acid.

  • Reaction Mixture: A solution is prepared containing the sample, 2.5% linoleic acid in ethanol, a phosphate buffer (pH 7.0), and an initiator of peroxidation (e.g., 2,2′-azobis(2-methylpropionamidine) dihydrochloride).[1]

  • Incubation: The mixture is incubated at 37°C for a specified period (e.g., 3 hours).[1]

  • Measurement: The extent of linoleic acid peroxidation is determined using the ferrothiocyanate method, which involves measuring the absorbance of the colored complex formed.[1]

  • Analysis: The antioxidant activity is expressed as the percentage of inhibition of linoleic acid peroxidation.

Signaling Pathways and Experimental Visualization

The biological activities of luteolin and its derivatives are mediated through the modulation of various cellular signaling pathways.

Luteolin_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimuli cluster_pathways Signaling Pathways cluster_mediators Inflammatory Mediators Inflammatory Stimuli Inflammatory Stimuli TLRs TLRs Inflammatory Stimuli->TLRs NF_kB NF_kB TLRs->NF_kB JAK_STAT JAK_STAT TLRs->JAK_STAT IL_1b IL_1b NF_kB->IL_1b IL_6 IL_6 NF_kB->IL_6 TNF_a TNF_a NF_kB->TNF_a COX_2 COX_2 NF_kB->COX_2 JAK_STAT->IL_6 Luteolin Luteolin Luteolin->NF_kB Luteolin->JAK_STAT Sulfated Luteolin Sulfated Luteolin Sulfated Luteolin->NF_kB Sulfated Luteolin->JAK_STAT

Caption: Luteolin's anti-inflammatory mechanism.

The diagram above illustrates how inflammatory stimuli activate signaling pathways like NF-κB and JAK-STAT, leading to the production of inflammatory mediators. Luteolin and its sulfated derivatives exert their anti-inflammatory effects by inhibiting these pathways.

Experimental_Workflow Start Start Animal_Model In Vivo Model (e.g., Carrageenan-induced paw edema in mice) Start->Animal_Model In_Vitro_Assay In Vitro Assay (e.g., Linoleic Acid Peroxidation) Start->In_Vitro_Assay Treatment_Groups Administer Compounds - Luteolin - Sulfated Luteolin - Control Animal_Model->Treatment_Groups In_Vitro_Assay->Treatment_Groups Data_Collection Collect Data - Paw Volume - Biochemical Markers Treatment_Groups->Data_Collection Analysis Statistical Analysis & Comparison Data_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General experimental workflow.

Conclusion

The available experimental evidence strongly suggests that sulfated derivatives of luteolin, particularly luteolin 7,3′-disulfate, exhibit enhanced anti-inflammatory and antioxidant properties compared to this compound.[1][2] This increased activity may be attributed to improved bioavailability and altered interactions with molecular targets.[2] While luteolin itself is a potent bioactive compound, its sulfated metabolites appear to hold even greater therapeutic promise. Further research, including comprehensive pharmacokinetic and pharmacodynamic studies, is warranted to fully elucidate the therapeutic potential of these sulfated derivatives for the development of novel treatments for inflammatory and oxidative stress-related diseases.

References

Luteolin Monohydrate: A Comparative Analysis of its Anticancer Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of luteolin monohydrate's anticancer effects. This guide provides a comparative summary of its activity in various cancer cell lines, supported by experimental data and detailed protocols.

Luteolin, a naturally occurring flavonoid, has garnered significant attention in oncological research for its potential as a therapeutic agent.[1][2][3] Extensive in vitro studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle across a spectrum of cancer types.[1][4][5] This guide provides a cross-validated comparison of luteolin's anticancer effects on different cell lines, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Comparative Efficacy of this compound

The cytotoxic and pro-apoptotic effects of luteolin vary among different cancer cell lines, highlighting the importance of cell-type-specific investigations. The following table summarizes the half-maximal inhibitory concentration (IC50), observed apoptosis rates, and cell cycle arrest phases induced by luteolin in various human cancer cell lines.

Cell Line Cancer Type IC50 Value (µM) Apoptosis Induction Cell Cycle Arrest
MDA-MB-231 Triple-Negative Breast Cancer41.917 µM (48h)[3]Significant increase with 30 µM for 24h[1][3]S Phase[1][6]
MCF-7 Estrogen Receptor-Positive Breast CancerNot explicitly stated, but proliferation is inhibited in a dose- and time-dependent manner.[5]Induces apoptosis[7]G1 Phase[7]
A549 Non-Small Cell Lung Cancer78.86 µM (24h)[8]Induces apoptosis through activation of Caspase-3 and -9[4]G1 Phase[4]
NCI-H460 Non-Small Cell Lung CancerNot explicitly stated, but promotes Sirt1-mediated apoptosis.[4]Promotes apoptosis[4]Not specified
HT-29 Colon CancerNot explicitly stated, but decreases cell viability in a dose-dependent manner.[7]Induces mitochondria-mediated caspase pathway[9]G1 and G2/M Phases[7]
LoVo Colon Cancer66.70 µmol/L (24h), 30.47 µmol/L (72h)[10]Induces apoptosis[4][10]G2/M Phase[4][10]
EC1 & KYSE450 Esophageal Squamous Cell Carcinoma20-60 µM[11]Induces apoptosisG2/M Phase[11]
MKN45 Gastric CancerNot explicitly stated, but inhibits proliferation in a time- and dose-dependent manner.[12]Induces apoptosis[12]S Phase[12]
HeLa Cervical CancerNot explicitly stated, but treatment with 10 µM and 20 µM increased early apoptotic cells from 2.89% to 9.75% and 12.4% respectively.[13]Induces apoptosis[6][14]G2/M Phase[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are generalized protocols for key assays used to evaluate the anticancer effects of luteolin.

Cell Viability Assay (MTS/CCK-8)

This assay determines the cytotoxic effect of luteolin on cancer cells.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^3 cells per well and incubate for 24 hours to allow for cell attachment.[12][15]

  • Luteolin Treatment: Treat the cells with various concentrations of luteolin (e.g., 0-80 µM) and a vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).[8][12]

  • Reagent Incubation: After the treatment period, add 10-20 µL of MTS or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[12]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value, which is the concentration of luteolin that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of luteolin for the desired duration (e.g., 24 or 48 hours).[12]

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[1][12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with luteolin as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in ice-cold 70-75% ethanol and store at -20°C overnight.[15]

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.[16]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][3]

Visualizing the Mechanisms of Action

Graphviz diagrams are provided below to illustrate the experimental workflow and the key signaling pathways modulated by luteolin in cancer cells.

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Phenotypic Assays cluster_analysis Data Analysis & Interpretation cell_culture Cancer Cell Lines (e.g., MDA-MB-231, A549) treatment This compound Treatment (Varying Concentrations & Durations) cell_culture->treatment viability Cell Viability Assay (MTS/CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: General experimental workflow for assessing the anticancer effects of luteolin.

signaling_pathways cluster_luteolin cluster_pathways cluster_outcomes luteolin Luteolin pi3k_akt PI3K/Akt Pathway luteolin->pi3k_akt Inhibits mapk_erk MAPK/ERK Pathway luteolin->mapk_erk Modulates nfkb NF-κB Pathway luteolin->nfkb Inhibits notch Notch Signaling luteolin->notch Inhibits proliferation Decreased Proliferation pi3k_akt->proliferation apoptosis Increased Apoptosis pi3k_akt->apoptosis cell_cycle_arrest Cell Cycle Arrest pi3k_akt->cell_cycle_arrest mapk_erk->proliferation mapk_erk->apoptosis mapk_erk->cell_cycle_arrest nfkb->proliferation nfkb->apoptosis notch->proliferation notch->apoptosis

References

Comparative Analysis of Luteolin and Quercetin: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the biochemical and cellular mechanisms of two prominent flavonoids, supported by experimental data for researchers and drug development professionals.

Luteolin and quercetin are ubiquitous flavonoids found in a variety of plants, fruits, and vegetables. Both belong to the flavonoid family, with luteolin being a flavone and quercetin a flavonol, a structural distinction that influences their biological activities.[1][2] Their shared polyphenolic structure allows them to exert potent antioxidant, anti-inflammatory, and anticancer effects, making them subjects of intense scientific investigation.[3][4] This guide provides a comparative analysis of their mechanisms, supported by quantitative experimental data, detailed protocols, and pathway visualizations to aid researchers in their studies.

Comparative Efficacy: A Data-Driven Overview

While both compounds exhibit similar biological activities, their potency can vary depending on the specific mechanism and experimental model. Structural nuances, such as the presence of a 3-hydroxyl group in quercetin which luteolin lacks, contribute to these differences in efficacy.[1][2]

Antioxidant Activity

The primary antioxidant mechanism for both flavonoids involves donating hydrogen atoms from their hydroxyl groups to neutralize reactive oxygen species (ROS).[1] However, their effectiveness varies across different antioxidant assays.

Assay TypeCompoundIC50 / Activity ValueSource
DPPH Radical Scavenging Luteolin2.099 µg/ml[5]
Quercetin1.84 µg/ml[5]
ABTS Radical Scavenging Luteolin0.59 µg/ml[5]
Quercetin0.5083 µg/ml[5]
DNA Damage Protection (H₂O₂) LuteolinED50 ~50 µM[6]
QuercetinED50 ~50 µM[6]

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. ED50: Median effective dose.

Studies indicate that while quercetin may show slightly higher activity in DPPH assays, luteolin can be more effective in protecting against DNA damage and in certain lipid peroxidation models.[1][6][7] Luteolin has also been noted for having a lower pro-oxidant potential than quercetin, suggesting a better safety profile in some contexts.[6][8]

ROS Reactive Oxygen Species (ROS) Stable_Molecule Stable Molecule ROS->Stable_Molecule Reduced to Cell_Damage Cellular Damage (Lipids, DNA, Proteins) ROS->Cell_Damage Causes Flavonoid Luteolin / Quercetin (with -OH groups) Flavonoid->ROS Neutralizes Flavonoid_Radical Less Reactive Flavonoid Radical Flavonoid->Flavonoid_Radical Donates H+

Caption: General mechanism of ROS neutralization by flavonoids.
Anti-inflammatory Mechanisms

Both luteolin and quercetin exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Luteolin has been reported in some studies to more effectively inhibit pro-inflammatory cytokines.[2] A primary target for both compounds is the NF-κB pathway, a central regulator of inflammation.[3][8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR, TNFR) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB Degrades NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Induces Transcription Luteolin Luteolin Luteolin->IKK Inhibits Quercetin Quercetin Quercetin->IKK RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Luteolin Luteolin Luteolin->PI3K Inhibits Luteolin->Akt Inhibits Quercetin Quercetin Quercetin->PI3K Quercetin->Akt Quercetin->mTOR Inhibits A Prepare DPPH & Sample Dilutions B Mix 50µL Sample with 150µL DPPH A->B C Incubate 30 min in Dark B->C D Read Absorbance at ~517 nm C->D E Calculate % Inhibition & IC50 Value D->E

References

Luteolin Monohydrate: A Comparative Analysis of its Antioxidant Capacity via DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of luteolin monohydrate against other well-known antioxidants, supported by experimental data from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. Detailed experimental protocols and visual representations of the underlying molecular mechanisms are included to facilitate a comprehensive understanding for research and development applications.

Comparative Antioxidant Activity

The antioxidant capacity of this compound, a naturally occurring flavonoid, has been extensively evaluated using the DPPH radical scavenging assay. This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The efficacy is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the DPPH radical scavenging activity (IC50 values) of this compound in comparison to other common antioxidants. It is important to note that IC50 values can vary between studies due to different experimental conditions such as solvent, reaction time, and initial DPPH concentration.

Antioxidant CompoundIC50 Value (µg/mL)IC50 Value (µM)Reference
Luteolin 8.85 ~30.9 [1]
Luteolin ~4.0 14 [2]
Luteolin Glycosides ~42 Not Specified
Baicalein7.48~27.7[1]
Ascorbic Acid (Vitamin C)Not Specified26[2]
QuercetinNot Specified6.9[3]

Note: The IC50 values presented are from various studies and should be considered as representative examples. Direct comparison is most accurate when assays are performed under identical conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This section details a standard protocol for determining the antioxidant capacity of this compound using the DPPH assay.

1. Materials and Reagents:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol)

  • Standard antioxidant (e.g., Ascorbic Acid, Quercetin, or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

2. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[4][5]

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration.

  • Serial Dilutions: From the stock solution, prepare a series of dilutions of this compound to obtain a range of concentrations for testing.

  • Standard Antioxidant Solutions: Prepare a similar series of dilutions for the standard antioxidant.

3. Assay Procedure:

  • Add a specific volume of the DPPH working solution to each well of a 96-well plate (e.g., 100 µL).[4]

  • Add an equal volume of the different concentrations of this compound solutions or the standard antioxidant solutions to the wells.

  • For the blank control, add the solvent (methanol) instead of the sample.

  • Mix the solutions gently and incubate the plate in the dark at room temperature for a specified period (typically 30 minutes).[5][6]

  • After incubation, measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.[4][5]

4. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound and the standard antioxidant using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Plot a graph of the percentage of inhibition against the concentration of the antioxidant.

  • Determine the IC50 value, which is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical, from the graph.[5]

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context of luteolin's antioxidant activity, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH with Luteolin/Standard prep_dpph->mix prep_luteolin Prepare Luteolin Stock & Dilutions prep_luteolin->mix prep_standard Prepare Standard Antioxidant Dilutions prep_standard->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow of the DPPH radical scavenging assay.

Luteolin exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that enhance the body's endogenous antioxidant defense mechanisms. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8][9]

Luteolin_Signaling_Pathway Luteolin Luteolin MAPK MAPK Activation (p38, JNK) Luteolin->MAPK Nrf2_Keap1 Nrf2-Keap1 Complex MAPK->Nrf2_Keap1 Phosphorylation Nrf2 Nrf2 Translocation to Nucleus Nrf2_Keap1->Nrf2 Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Gene Transcription Cellular_Protection Enhanced Cellular Protection Against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

Caption: Luteolin's antioxidant signaling pathway via Nrf2 activation.

References

Luteolin monohydrate compared to its glycosides in bioavailability studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Luteolin, a naturally occurring flavonoid, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic potential is often limited by poor bioavailability. In nature, luteolin frequently exists as glycosides, where a sugar molecule is attached to the luteolin aglycone. This guide provides an objective comparison of the bioavailability of luteolin monohydrate (the aglycone form) and its common glycoside, luteolin-7-O-glucoside, based on experimental data from preclinical studies.

Quantitative Bioavailability Data

The oral bioavailability of luteolin and its glycosides is a critical factor influencing their in vivo efficacy. Pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax) are key indicators of a compound's absorption and overall exposure.

A comparative summary of these parameters from a key pharmacokinetic study in rats is presented below.

CompoundAdministration RouteDoseAUC (min·µg/mL)Oral Bioavailability (%)
LuteolinIntravenous (i.v.)10 mg/kg261 ± 33-
LuteolinOral (p.o.)100 mg/kg611 ± 8926 ± 6
Luteolin-7-O-glucosideIntravenous (i.v.)10 mg/kg229 ± 15-
Luteolin-7-O-glucosideOral (p.o.)1 g/kg2109 ± 350~10 ± 2

Data sourced from a pharmacokinetic study in rats[1][2][3]. It is important to note the significant difference in the oral dosage between luteolin and luteolin-7-O-glucoside in this particular study.

These data indicate that while luteolin-7-O-glucoside can be absorbed, its oral bioavailability is lower than that of the luteolin aglycone[1][2][3]. Studies suggest that luteolin-7-O-glucoside is primarily hydrolyzed to luteolin in the gastrointestinal tract before being absorbed into the systemic circulation[1][2][3]. This enzymatic conversion is a critical step influencing the rate and extent of absorption.

Experimental Protocols

The following section details a generalized experimental methodology for assessing the oral bioavailability of flavonoids like luteolin and its glycosides in a preclinical setting, based on common practices cited in the literature.

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats are commonly used.

  • Health Status: Animals are healthy, within a specific weight range, and acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Housing: Maintained under controlled conditions of temperature, humidity, and a 12-hour light/dark cycle with ad libitum access to standard chow and water.

  • Fasting: Animals are typically fasted overnight (approximately 12 hours) before oral administration of the test compounds, with continued access to water.

2. Compound Administration:

  • Formulation: Luteolin and its glycosides are often suspended in a vehicle such as a 0.5% carboxymethyl cellulose sodium (CMC-Na) solution or dissolved in a suitable solvent like propylene glycol for oral administration. For intravenous administration, the compounds are dissolved in a sterile saline solution, often with a co-solvent if necessary.

  • Route of Administration:

    • Oral (p.o.): Administered via oral gavage using a suitable cannula.

    • Intravenous (i.v.): Administered as a bolus injection, typically into the tail vein, to determine absolute bioavailability.

  • Dosage: Dosages can vary significantly between studies but are predetermined based on previous toxicological data or expected efficacy.

3. Blood Sampling:

  • Time Points: Blood samples are collected at predetermined intervals post-dosing to capture the absorption, distribution, and elimination phases of the compound. Typical time points may include 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours.

  • Collection Method: Blood is typically collected from the jugular or tail vein into heparinized tubes.

  • Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Sample Analysis:

  • Method: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector or a mass spectrometer (LC-MS) is the standard analytical technique.

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., methanol or acetonitrile) followed by centrifugation. The supernatant is then filtered and injected into the HPLC system.

  • Quantification: The concentrations of the parent compound and any major metabolites are determined by comparing their peak areas to a standard curve of known concentrations.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) are calculated from the plasma concentration-time data using non-compartmental analysis with specialized software.

  • Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in bioavailability studies and the molecular mechanisms of luteolin's action, the following diagrams are provided.

G cluster_pre Pre-Administration cluster_admin Administration cluster_sampling Sampling & Processing cluster_analysis Analysis cluster_post Post-Analysis Animal Acclimatization Animal Acclimatization Fasting (Overnight) Fasting (Overnight) Animal Acclimatization->Fasting (Overnight) Compound Formulation Compound Formulation Oral Gavage (p.o.) Oral Gavage (p.o.) Compound Formulation->Oral Gavage (p.o.) Intravenous Injection (i.v.) Intravenous Injection (i.v.) Compound Formulation->Intravenous Injection (i.v.) Blood Collection (Time Points) Blood Collection (Time Points) Oral Gavage (p.o.)->Blood Collection (Time Points) Intravenous Injection (i.v.)->Blood Collection (Time Points) Plasma Separation Plasma Separation Blood Collection (Time Points)->Plasma Separation Sample Storage (-80°C) Sample Storage (-80°C) Plasma Separation->Sample Storage (-80°C) Sample Preparation Sample Preparation Sample Storage (-80°C)->Sample Preparation HPLC/LC-MS Analysis HPLC/LC-MS Analysis Sample Preparation->HPLC/LC-MS Analysis Data Acquisition Data Acquisition HPLC/LC-MS Analysis->Data Acquisition Pharmacokinetic Modeling Pharmacokinetic Modeling Data Acquisition->Pharmacokinetic Modeling Bioavailability Calculation Bioavailability Calculation Pharmacokinetic Modeling->Bioavailability Calculation G cluster_pathway Luteolin's Influence on Cellular Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Luteolin Luteolin PI3K PI3K Luteolin->PI3K Inhibits MEK MEK Luteolin->MEK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Inflammation & Apoptosis Inflammation & Apoptosis ERK->Inflammation & Apoptosis

References

In Vivo Validation of Luteolin Monohydrate's Neuroprotective Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo neuroprotective properties of luteolin monohydrate against other relevant flavonoid alternatives. The information presented is based on experimental data from various preclinical studies, offering insights into its therapeutic potential for neurodegenerative diseases and acute brain injuries.

Executive Summary

Luteolin, a naturally occurring flavonoid, has demonstrated significant neuroprotective effects across a range of in vivo models of neurological disorders. Its mechanisms of action are multifaceted, primarily involving the suppression of neuroinflammation, reduction of oxidative stress, and inhibition of apoptotic pathways. When compared to other flavonoids such as quercetin and apigenin, luteolin exhibits comparable or, in some instances, superior efficacy in mitigating neuronal damage and improving functional outcomes. This guide synthesizes the available quantitative data, details the experimental methodologies used for validation, and visualizes the key signaling pathways and experimental workflows.

Comparative Performance of Luteolin and Alternatives

The following tables summarize the quantitative data from in vivo studies, comparing the neuroprotective effects of luteolin with other flavonoids.

Table 1: Comparison of Neuroprotective Effects in an Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO)

CompoundDosageInfarct Volume Reduction (%)Neurological Deficit Score Improvement (%)Reference
Luteolin 25 mg/kg45.2 ± 5.138.7 ± 4.5[1]
Quercetin30 mg/kg40.5 ± 6.335.2 ± 5.8[2]

Note: Data is presented as mean ± standard deviation. Higher percentage indicates greater neuroprotection.

Table 2: Comparison of Neuroprotective Effects in a Parkinson's Disease Model (MPTP-induced)

CompoundDosageDopaminergic Neuron Survival (%)Improvement in Behavioral Tests (%)Reference
Luteolin 20 mg/kg63 ± 558 ± 6[3]
Apigenin20 mg/kg55 ± 752 ± 8[3]

Note: Data is presented as mean ± standard deviation. Higher percentage indicates greater neuroprotection.

Table 3: Comparison of Anti-inflammatory Effects in an Alzheimer's Disease Model (Aβ1-42 injection)

CompoundDosageReduction in TNF-α Levels (%)Reduction in IL-1β Levels (%)Reference
Luteolin 80 mg/kg52.3 ± 6.848.1 ± 5.9[4]
Control (Vehicle)-00[4]

Note: Data is presented as mean ± standard deviation. Higher percentage indicates greater anti-inflammatory effect.

Key Signaling Pathways in Luteolin's Neuroprotection

Luteolin exerts its neuroprotective effects through the modulation of several key signaling pathways. The diagram below illustrates the primary mechanisms involved.

G cluster_stimulus Neurotoxic Stimuli (e.g., Ischemia, Aβ, MPTP) cluster_luteolin Luteolin Intervention cluster_pathways Signaling Pathways Modulated by Luteolin cluster_outcome Neuroprotective Outcomes Stimulus Oxidative Stress Neuroinflammation Apoptosis NFkB NF-κB Pathway Stimulus->NFkB Activates MAPK MAPK Pathway Stimulus->MAPK Activates Luteolin Luteolin Nrf2 Nrf2/ARE Pathway Luteolin->Nrf2 Activates Luteolin->NFkB Inhibits Luteolin->MAPK Inhibits PI3K PI3K/Akt Pathway Luteolin->PI3K Activates Outcome Reduced Neuronal Damage Improved Cognitive Function Decreased Neuroinflammation Nrf2->Outcome Promotes Antioxidant Response NFkB->Outcome Reduces Inflammatory Gene Expression MAPK->Outcome Reduces Apoptosis PI3K->Outcome Promotes Cell Survival

Caption: Luteolin's neuroprotective signaling pathways.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

This model is used to mimic the effects of ischemic stroke in rodents.

Workflow:

G A Anesthesia and Incision B Exposure of Carotid Artery A->B C Insertion of Filament to Occlude MCA B->C D Reperfusion (optional) C->D E Post-operative Care and Behavioral Testing D->E F Tissue Collection and Analysis E->F

Caption: MCAO experimental workflow.

Protocol:

  • Anesthesia: Mice are anesthetized with isoflurane (2% for induction, 1-1.5% for maintenance).

  • Surgical Procedure: A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A 6-0 nylon monofilament coated with silicon is inserted into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion.

  • Assessment of Infarct Volume (TTC Staining): 24 hours after MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains white. The infarct volume is calculated as a percentage of the total brain volume.

  • Neurological Deficit Scoring: Neurological function is assessed using a scoring system (e.g., 0 = no deficit, 4 = severe deficit) based on motor tests, balance, and reflexes.

MPTP-Induced Parkinson's Disease Model

This model replicates the dopaminergic neurodegeneration seen in Parkinson's disease.

Workflow:

G A MPTP Administration (i.p.) B Behavioral Testing (e.g., Rotarod, Pole Test) A->B C Euthanasia and Brain Tissue Collection B->C D Immunohistochemistry for Tyrosine Hydroxylase (TH) C->D E Quantification of Dopaminergic Neurons D->E

Caption: MPTP model experimental workflow.

Protocol:

  • MPTP Administration: Mice receive intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 20-30 mg/kg for several consecutive days.

  • Behavioral Analysis: Motor coordination and balance are assessed using tests such as the rotarod test and the pole test.

  • Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons in the substantia nigra.

  • Quantification of Neuronal Loss: The number of TH-positive neurons is counted to determine the extent of neurodegeneration.

Aβ1-42-Induced Alzheimer's Disease Model

This model is used to study the neurotoxic effects of amyloid-beta plaques, a hallmark of Alzheimer's disease.

Workflow:

G A Stereotaxic Intracerebroventricular (ICV) Injection of Aβ1-42 B Cognitive Testing (e.g., Morris Water Maze) A->B C Euthanasia and Brain Tissue Collection B->C D ELISA for Inflammatory Cytokines (TNF-α, IL-1β) C->D E Immunohistochemistry for Neuroinflammation Markers (Iba-1, GFAP) C->E

Caption: Aβ1-42 injection experimental workflow.

Protocol:

  • Aβ1-42 Preparation and Injection: Oligomerized Aβ1-42 peptide is injected intracerebroventricularly (ICV) into the brains of mice using a stereotaxic apparatus.

  • Cognitive Assessment (Morris Water Maze): Spatial learning and memory are evaluated using the Morris water maze test, where mice are trained to find a hidden platform in a pool of water.[5][6][7][8][9]

  • Measurement of Inflammatory Cytokines (ELISA): Brain tissue is homogenized, and the levels of pro-inflammatory cytokines such as TNF-α and IL-1β are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[10][11][12][13][14]

  • Immunohistochemistry for Neuroinflammation: Brain sections are stained for Iba-1 (a marker for microglia) and GFAP (a marker for astrocytes) to assess the extent of neuroinflammation.

Conclusion

The in vivo evidence strongly supports the neuroprotective potential of this compound. Its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and apoptosis makes it a promising candidate for further investigation in the context of various neurological disorders. While direct comparative studies with extensive quantitative data are still emerging, the available evidence suggests that luteolin's efficacy is on par with, and in some aspects potentially superior to, other well-studied flavonoids. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute robust in vivo validation studies.

References

Safety Operating Guide

Proper Disposal of Luteolin Monohydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of luteolin monohydrate is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a bioactive flavonoid compound, this compound requires careful handling throughout its lifecycle, including its final disposal. This guide provides detailed procedures for its safe removal from the laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS). The SDS for luteolin indicates that it can cause skin, eye, and respiratory irritation.[1][2][3][4] One source classifies the compound as potentially fatal if swallowed.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a laboratory coat.[6][7]

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a suitable respirator.[3][5]

Work should be conducted in a well-ventilated area, preferably within a laboratory chemical hood, to minimize inhalation exposure.[6][8]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste, in accordance with federal, state, and local regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9]

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: this compound waste must be classified as hazardous chemical waste. This determination should be made at the point of generation.[10]

  • Segregation: Do not mix this compound waste with other waste streams. Keep it separate from incompatible materials to prevent dangerous chemical reactions.[7][11] Specifically, store it away from strong oxidizing agents.

Step 2: Containerization

  • Select an Appropriate Container: Use a container that is chemically compatible with this compound. Plastic containers are often preferred for chemical waste.[10] The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[9][11]

  • Headroom: Do not fill the container completely. Leave at least one inch of headroom to allow for expansion of contents.[11]

Step 3: Labeling

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste."[11]

  • Content Identification: The label must include the full chemical name ("this compound"), the CAS number (491-70-3), and the building and room number where the waste was generated.[11]

  • Hazard Communication: Affix appropriate GHS hazard symbols as indicated on the SDS (e.g., irritant, health hazard).

Step 4: Accumulation and Storage

  • Designated Storage: Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA).[10][11] This area must be at or near the point of waste generation and under the control of laboratory personnel.[9][10]

  • Storage Limits: Adhere to the strict quantitative and time limits for waste accumulation in the SAA. Your institution's Environmental Health & Safety (EH&S) department will provide specific guidance based on regulatory requirements.

Step 5: Final Disposal

  • Arrange for Pickup: Once the container is full or the storage time limit is approaching, contact your institution's EH&S department to arrange for a waste pickup.[10]

  • Professional Disposal: Only licensed professional waste disposal services should handle the final treatment and disposal of the material.[12] Never dispose of this compound down the drain or in the regular trash.[6][9]

Regulatory and Storage Data Summary

The following table summarizes key quantitative limits and requirements for the accumulation of hazardous chemical waste in a laboratory setting, based on U.S. EPA and other regulatory guidelines.

ParameterGuideline/LimitRegulation/Source
Maximum Volume in SAA 55 gallons of hazardous wasteRCRA, 40 CFR Part 262[10][13]
Maximum Acutely Toxic Waste in SAA 1 quart of liquid or 1 kg of solid (P-listed waste)RCRA, 40 CFR Part 262[10]
Maximum Storage Time in SAA Up to 12 months (provided volume limits are not exceeded)40 CFR Part 262, Subpart K (for academic labs)[10][13]
Removal from SAA (once full) Within 3 calendar daysCentral Washington University Guidelines[11]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Identify Waste (Solid this compound or Contaminated Materials) A->B C Step 3: Segregate Waste (Keep separate from incompatible chemicals) B->C D Step 4: Place in a Compatible, Leak-Proof Container C->D E Step 5: Label Container - 'Hazardous Waste' - Chemical Name & CAS# - Hazard Symbols - Location D->E F Step 6: Store in Designated Satellite Accumulation Area (SAA) E->F G Step 7: Monitor Accumulation (Volume and Time Limits) F->G H Step 8: Request Pickup (Contact EH&S) G->H I Step 9: Professional Disposal (Handled by EH&S) H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Luteolin monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Luteolin monohydrate. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling. It is fatal if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Table 1: GHS Hazard Classification for Luteolin

Hazard Class GHS Code Signal Word Hazard Statement
Acute Toxicity, Oral H300 Danger Fatal if swallowed
Skin Corrosion/Irritation H315 Warning Causes skin irritation
Serious Eye Damage/Irritation H319 Warning Causes serious eye irritation

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final and most critical barrier against exposure. The selection of PPE depends on the specific procedure being performed. All PPE should conform to recognized standards such as the EU Directive 89/686/EEC and EN 374.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Recommended Use
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield. Required for all handling procedures, including weighing, solution preparation, and spill cleanup.
Hand Protection Chemical-impermeable gloves (e.g., nitrile). Thicker gloves offer better protection. Always wear gloves when handling the compound or contaminated surfaces. Change gloves every 30-60 minutes or immediately if contaminated or damaged.
Body Protection A lab coat or impervious clothing. Required to protect skin and personal clothing from spills and contamination.

| Respiratory Protection | Use in a well-ventilated area is mandatory. For procedures generating dust, a NIOSH-approved full-face respirator or N-95/N-100 particle mask may be necessary. | Required when handling the powder outside of a certified chemical fume hood or during large spills. |

PPE_Workflow This compound Handling Workflow start Start: Handling Task task_check Assess Task: Weighing Powder vs. Preparing/Using Solution start->task_check powder Handling Powdered Luteolin task_check->powder Powder solution Handling Luteolin in Solution task_check->solution Solution powder_ppe Mandatory PPE: - Nitrile Gloves - Lab Coat - Safety Goggles powder->powder_ppe ventilation_check Is a certified chemical fume hood available? powder_ppe->ventilation_check fume_hood Action: Perform all powder handling in fume hood. ventilation_check->fume_hood Yes no_fume_hood Action: Use full-face respirator with N95/P100 filter. ventilation_check->no_fume_hood No spill_check Spill or Disposal? fume_hood->spill_check no_fume_hood->spill_check solution_ppe Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles solution->solution_ppe solution_ppe->spill_check end End of Task spill_check->end No disposal Follow Hazardous Waste Disposal Protocol spill_check->disposal Disposal disposal->end

Caption: PPE selection workflow for handling this compound.

Operational Plans: Handling Protocols

3.1. Protocol for Weighing this compound Powder

  • Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible.

  • PPE: At a minimum, don a lab coat, chemical-impermeable gloves, and tightly fitting safety goggles.

  • Ventilation: Perform all weighing and handling of the powder inside a chemical fume hood to minimize inhalation risk. If a fume hood is not available, respiratory protection is required.

  • Procedure: Use a spatula to carefully transfer the powder. Avoid actions that could generate dust.

  • Post-Handling: Tightly seal the container after use. Decontaminate the work surface and any equipment used. Remove PPE carefully to avoid cross-contamination and wash hands thoroughly.

3.2. Protocol for Preparing Solutions

  • Preparation: Work within a chemical fume hood or a well-ventilated area.

  • PPE: Wear a lab coat, nitrile gloves, and safety goggles.

  • Procedure: Add the weighed Luteolin powder slowly to the solvent to prevent splashing.

  • Post-Handling: Cap the solution container securely. Clean the work area and dispose of contaminated disposables as hazardous waste. Wash hands thoroughly after removing gloves.

Emergency and Disposal Plans

4.1. Emergency Procedures

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.

  • Ingestion: Do NOT induce vomiting. Immediately call for medical help.

  • Spills: Evacuate personnel to a safe area. Wearing full PPE, cover the spill with an absorbent material, sweep or vacuum it up without creating dust, and place it in a suitable, sealed container for disposal.

4.2. Disposal Plan

This compound and its container must be treated as hazardous waste.

  • Waste Collection: Collect all waste material (excess chemical, contaminated PPE, and cleaning materials) in a clearly labeled, sealed container.

  • Storage: Store the waste container in a designated, secure area, away from incompatible materials.

  • Disposal: Dispose of the contents and container in accordance with all local, regional, and national regulations. Do not allow the product to enter drains, surface water, or ground water. Contaminated packaging should be handled in the same way as the substance itself.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.